Br-5MP-Propargyl
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |
InChI Key |
WMZUITIKINAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C(=O)N1CC#C)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Br-5MP-Propargyl: A Bifunctional Reagent for Chemical Biology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Br-5MP-Propargyl, with the IUPAC name 3-bromo-5-methylene-1-(prop-2-yn-1-yl)pyrrol-2-one, is a versatile bifunctional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This molecule integrates two key reactive moieties: a 3-bromo-5-methylene pyrrolone (3Br-5MP) group for irreversible and selective covalent modification of cysteine residues in proteins, and a terminal alkyne (propargyl group) for subsequent bioorthogonal ligation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This dual functionality allows for a powerful two-step strategy for protein labeling, identification, and functional characterization. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a derivative of 5-Methylene pyrrolone (5MP), a class of reagents known for their thiol-specific reactivity. The inclusion of a bromine atom at the 3-position of the pyrrolone ring is critical for ensuring the irreversibility of the thiol conjugation.
Chemical Structure:
-
IUPAC Name: 3-bromo-5-methylene-1-(prop-2-yn-1-yl)pyrrol-2-one
-
SMILES: O=C(C(Br)=C1)N(CC#C)C1=C[2]
Physicochemical Properties:
Quantitative physical and chemical property data for this compound is not extensively documented in publicly available literature. The following table provides key identifiers and known qualitative properties. For comparison, selected properties of the related compound, propargyl bromide, are included to offer some context for the propargyl functional group, though it should be noted that the properties of the full this compound molecule will differ significantly.
| Property | This compound | Propargyl Bromide (for reference) |
| Molecular Weight | 212.04 g/mol | 118.96 g/mol |
| Appearance | Not specified (likely a solid) | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents like DMSO and DMF (inferred from typical use) | Insoluble in water; soluble in ethanol, ether, benzene, chloroform |
| Stability | Store under recommended conditions, potentially cold-chain transportation | Light-sensitive; can decompose explosively with mild shock |
Mechanism of Action and Applications
This compound's utility stems from its two-stage reactivity, enabling a "tag-and-click" approach for studying proteins.
2.1. Cysteine-Specific Bioconjugation
The first stage involves the reaction of the 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety with the thiol group of a cysteine residue within a protein. This occurs via a Michael addition mechanism, forming a stable, irreversible covalent bond. This high specificity for cysteine allows for the targeted labeling of proteins, including those in complex biological mixtures like cell lysates.
2.2. Bioorthogonal Click Chemistry
Following the covalent labeling of a protein with this compound, the terminal alkyne group becomes a handle for the second stage of modification. This alkyne can readily undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a molecule containing an azide group. This "click" reaction is highly efficient, specific, and biocompatible, allowing for the attachment of various reporter tags, such as:
-
Fluorophores: For visualization and cellular imaging.
-
Biotin: For affinity purification and enrichment of labeled proteins for mass spectrometry-based proteomic analysis.
-
Drug Molecules or Other Probes: For targeted delivery or studying protein-protein interactions.
This two-step approach is particularly valuable in activity-based protein profiling (ABPP), where the functional state of enzymes can be interrogated.
Figure 1: Two-step workflow for protein labeling using this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions, including concentrations, reaction times, and temperatures, may need to be determined empirically for specific proteins and applications.
3.1. Synthesis of 3-Bromo-5-Methylene Pyrrolones (General)
A one-pot synthesis method for the broader class of 3-bromo-5-methylene pyrrolones (3Br-5MPs) has been described and can be adapted for the synthesis of this compound. This method involves the oxidation of 4-bromo-furfuryl acetate to generate an intermediate, which is then trapped in situ with the desired primary amine (in this case, propargylamine).
Figure 2: General synthetic workflow for 3Br-5MPs.
3.2. Protocol for Cysteine Bioconjugation
-
Protein Preparation: Ensure the target protein is in a suitable buffer (e.g., phosphate or HEPES buffer) at a pH between 7.0 and 8.0. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of the reagent (e.g., 10-20 fold) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
Removal of Excess Reagent: Remove the unreacted this compound by methods such as dialysis, size-exclusion chromatography, or precipitation.
3.3. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the "click" reaction to attach an azide-functionalized tag to the propargyl-labeled protein.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized tag (e.g., azide-fluorophore or biotin-azide) in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of a copper(II) source, such as copper(II) sulfate (CuSO₄), in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
Prepare a stock solution of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the propargyl-labeled protein with the azide-functionalized tag.
-
Add the THPTA ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent tag.
-
Purification: Purify the final protein conjugate to remove the copper catalyst, excess reagents, and byproducts using methods like size-exclusion chromatography or dialysis.
Figure 3: Experimental workflow for the CuAAC click reaction.
Applications in Signaling Pathway Research
While specific studies detailing the use of this compound to investigate particular signaling pathways are not yet prevalent in the literature, its properties make it a highly suitable tool for such research. For example, it could be employed to study kinases, a class of enzymes often regulated by cysteine modifications and central to many signaling cascades.
Potential Application in Kinase Signaling Research:
-
Labeling Active Kinases: Many kinases have functionally important cysteine residues in or near their active sites. This compound could be used to selectively label the active conformation of these kinases in a cellular context.
-
Enrichment and Identification: By attaching a biotin tag via click chemistry, the labeled kinases can be enriched from cell lysates and identified by mass spectrometry. This can provide insights into which kinases are active under specific cellular conditions or in response to a particular stimulus.
-
Visualization: Using a fluorescent tag, the localization and activity of specific kinases within the cell can be visualized, providing spatial and temporal information about signaling events.
Figure 4: Hypothetical workflow for identifying active kinases using this compound.
Conclusion
This compound is a powerful and versatile chemical tool for the selective and irreversible labeling of cysteine-containing proteins. Its bifunctional nature, combining a cysteine-reactive group with a bioorthogonal click chemistry handle, enables a wide range of applications in protein science, from simple labeling and visualization to complex activity-based protein profiling and target identification studies. As research in chemical biology and drug discovery continues to advance, reagents like this compound will be instrumental in unraveling the complexities of cellular signaling and identifying new therapeutic targets.
References
Br-5MP-Propargyl: A Technical Guide for Advanced Chemoproteomic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-5MP-Propargyl is a bifunctional chemical probe designed for the selective labeling and subsequent identification of cysteine-containing proteins. It integrates two key reactive moieties: a 5-methylenepyrrolone (5MP) group for covalent modification of thiol residues and a terminal propargyl group for bioorthogonal "click" chemistry. This dual functionality makes this compound a versatile tool in chemical proteomics, particularly for activity-based protein profiling (ABPP) and target identification. The 5MP warhead offers an alternative to commonly used maleimides for cysteine labeling, while the propargyl handle allows for the efficient and specific attachment of reporter tags, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides an in-depth overview of the technical aspects of using this compound in research, including its mechanism of action, experimental protocols, and data interpretation.
Core Principles and Mechanism of Action
The utility of this compound is rooted in a two-step workflow:
-
Cysteine-Specific Labeling: The 5-methylenepyrrolone (5MP) moiety acts as a Michael acceptor, reacting with the nucleophilic thiol group of cysteine residues on proteins. This reaction forms a stable covalent bond, effectively "tagging" accessible and reactive cysteines within the proteome. The 5MP group is reported to have improved stability in physiological conditions compared to traditional maleimide-based reagents.
-
Bioorthogonal Ligation: The propargyl group serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the highly efficient and specific conjugation of an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or a biotin tag for affinity purification) to the propargyl-tagged protein. The bioorthogonal nature of this reaction ensures that it proceeds with high fidelity in complex biological lysates without cross-reactivity with other cellular components.
Quantitative Data
Table 1: Representative Thiol-Michael Addition Reaction Parameters
| Parameter | Value | Conditions |
| Reaction pH | 6.5 - 8.0 | Optimal reactivity and stability |
| Temperature | Room Temperature (20-25 °C) | Standard incubation temperature |
| Incubation Time | 30 min - 2 hours | Dependent on protein and probe concentration |
| Probe Concentration | 10 - 100 µM | Typical for cellular lysate labeling |
Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Component | Recommended Concentration | Notes |
| Propargylated Protein | 1 - 20 µM | Starting concentration of the labeled protein |
| Azide Reporter Tag | 50 - 200 µM | 5-10 fold molar excess to the alkyne |
| Copper (II) Sulfate (CuSO₄) | 1 mM | Precursor to the active Cu(I) catalyst |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Freshly prepared; reduces Cu(II) to Cu(I) |
| Copper Ligand (e.g., THPTA) | 5 mM | Stabilizes the Cu(I) catalyst and protects proteins |
| Reaction Buffer | PBS or Tris Buffer (pH 7.4) | Avoid buffers with chelating agents |
| Incubation Time | 1 - 2 hours | Typically sufficient for high conversion |
| Temperature | Room Temperature (20-25 °C) | Gentle agitation can improve efficiency |
Experimental Protocols
The following protocols provide a general framework for using this compound in a chemical proteomics workflow for target identification. Optimization may be required for specific experimental systems.
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
-
Cell Lysis: Harvest cells and lyse in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Avoid buffers containing DTT or other reducing agents.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Removal of Excess Probe: Remove unreacted this compound by protein precipitation (e.g., with cold acetone) or buffer exchange using a desalting column.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotin Tagging
-
Re-solubilization: Resuspend the protein pellet from the previous step in a suitable buffer (e.g., PBS containing 1% SDS).
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of Biotin-Azide (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), and a copper ligand like THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water), immediately before use.
-
-
Click Reaction:
-
To the protein solution, add the following reagents in order, vortexing gently after each addition:
-
Biotin-Azide (to a final concentration of 100 µM)
-
Copper ligand (e.g., THPTA, to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 5 mM) to initiate the reaction.
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the biotinylated proteins by adding three volumes of cold acetone and incubating at -20°C for at least 2 hours.
-
Protein Pellet Wash: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol to remove excess reagents.
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
-
Solubilization and Reduction/Alkylation:
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.
-
Alkylate free thiols with iodoacetamide (e.g., 20 mM) for 30 minutes at room temperature in the dark.
-
-
Enrichment on Streptavidin Resin:
-
Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.
-
Add streptavidin-agarose beads and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing denaturant concentration and finally with a stringent wash buffer (e.g., 1% SDS in PBS) followed by PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate).
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C to digest the captured proteins.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
-
Visualizations
Chemical Proteomics Workflow for Target Identification
Caption: A general workflow for target identification using this compound.
Signaling Pathway Context: Investigating Redox-Sensitive Cysteines
This compound can be employed to profile changes in cysteine reactivity in response to cellular stimuli, such as oxidative stress, which is integral to many signaling pathways.
Caption: Using this compound to identify redox-sensitive cysteines in a signaling pathway.
An In-depth Technical Guide to the Mechanism of Cysteine Modification by Br-5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical probe Br-5MP-Propargyl and its mechanism of action in modifying cysteine residues. The document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its application, and suggests potential uses in studying cellular signaling pathways.
Introduction to this compound
This compound is a chemoselective covalent probe designed for the specific modification of cysteine residues in proteins. It belongs to the family of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are known for their high reactivity and specificity towards thiol groups. The structure of this compound incorporates two key functionalities: the 3-bromo-5-methylene pyrrolone core, which serves as the cysteine-reactive "warhead," and a terminal propargyl group, which acts as a bioorthogonal handle for downstream applications such as "click" chemistry. This dual functionality makes this compound a versatile tool for a range of applications in chemical biology and drug discovery, including target identification and validation, and the study of protein function and signaling.
The Core Mechanism: Cysteine Modification
The covalent modification of a cysteine residue by this compound proceeds through a well-defined, two-step mechanism primarily dictated by its 3-bromo-5-methylene pyrrolone core. This process is a tandem reaction involving a 1,6-Michael addition followed by an elimination step.
Step 1: 1,6-Michael Addition
The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the exocyclic methylene carbon (C6) of the this compound molecule. This is a classic Michael addition reaction, favored by the electron-withdrawing nature of the adjacent carbonyl group within the pyrrolone ring. This initial attack results in the formation of a transient enolate intermediate.
Step 2: Elimination of Bromide
The enolate intermediate rapidly rearranges, leading to the elimination of the bromide ion from the C3 position of the pyrrolone ring. This elimination is a spontaneous process that results in the formation of a stable, covalent thioether linkage between the cysteine residue and the probe. The final product of this reaction is a modified cysteine residue adducted to the 5-methylene pyrrolone core, which now also carries the propargyl group for further functionalization.
Figure 1: Mechanism of Cysteine Modification by this compound.
Quantitative Data and Reactivity Profile
While specific kinetic data for this compound is not extensively documented in the literature, the reactivity of its parent class of compounds, 3-bromo-5-methylene pyrrolones (3Br-5MPs), has been characterized and compared to other common cysteine-reactive probes. This information provides a strong basis for understanding the expected performance of this compound.
| Probe Class | Reaction Type | Relative Reactivity with Cysteine | Cysteine Specificity | Reference |
| 3-Bromo-5-Methylene Pyrrolones (3Br-5MPs) | Michael Addition-Elimination | Comparable to Maleimides | Higher than Maleimides | [1][2] |
| Maleimides | Michael Addition | High | Moderate (potential for off-target reaction with lysine at higher pH) | [1][2] |
| Iodoacetamides | SN2 Alkylation | Generally lower than Maleimides | High | [1] |
| 5-Methylene Pyrrolones (5MPs, without Br) | Michael Addition | Lower than 3Br-5MPs | High |
Key Observations on Reactivity and Specificity:
-
High Reactivity: 3Br-5MPs exhibit tagging efficiency comparable to that of maleimides, which are known for their rapid reaction with thiols.
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Enhanced Specificity: A significant advantage of the 3Br-5MP core is its higher specificity for cysteine residues compared to maleimides, particularly over a broader pH range. This reduces the likelihood of off-target labeling of other nucleophilic amino acid residues like lysine.
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Stable Adduct Formation: The covalent bond formed between the cysteine and the 3Br-5MP core is stable, which is crucial for downstream analysis.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in key experimental workflows. These protocols are synthesized from established procedures for similar chemical probes and should be optimized for specific experimental systems.
Protein Labeling in Cell Lysate
This protocol describes the general procedure for labeling proteins in a complex biological mixture with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysate in a suitable buffer (e.g., PBS or Tris, pH 7.4, without DTT or other reducing agents)
-
Protease inhibitors
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Cell Lysate: Lyse cells in a buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Determine Protein Concentration: Measure the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Labeling Reaction:
-
Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).
-
Add this compound stock solution to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quench Reaction: Quench any unreacted probe by adding a reducing agent like DTT or β-mercaptoethanol, typically by adding SDS-PAGE loading buffer containing these agents.
-
Analyze Labeled Proteins: The labeled proteome can now be analyzed by SDS-PAGE, followed by in-gel fluorescence scanning (if a fluorescent azide is "clicked" on) or by Western blotting using an antibody against a protein of interest to observe any mobility shifts, or proceed to mass spectrometry analysis.
Figure 2: General workflow for protein labeling with this compound.
"Click" Chemistry for Reporter Tag Conjugation
The propargyl group on the labeled protein allows for the attachment of various reporter tags (e.g., fluorophores, biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Propargyl-labeled protein sample
-
Azide-functionalized reporter tag (e.g., Azide-Fluor 545, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (copper-chelating ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, prepare the click-chemistry cocktail. For a 100 µL final reaction volume, the components are typically added in the following order and to the final concentrations indicated:
-
Propargyl-labeled protein (from step 4.1)
-
Azide-reporter tag (25-100 µM)
-
CuSO₄ (1 mM)
-
THPTA or TBTA (5 mM)
-
Sodium Ascorbate or TCEP (5 mM, add last to initiate the reaction)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if a fluorescent tag is used.
-
Sample Preparation for Analysis:
-
For SDS-PAGE analysis, add loading buffer, heat, and load onto the gel.
-
For mass spectrometry, the sample may require a cleanup step (e.g., protein precipitation or buffer exchange) to remove click-chemistry reagents.
-
Mass Spectrometry-Based Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound using a bottom-up proteomics approach.
Materials:
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Biotin-azide "clicked" and labeled proteome
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution buffer (e.g., formic acid solution)
Procedure:
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a denaturant (e.g., urea).
-
Reduce disulfide bonds with DTT (e.g., 10 mM, 30 min at 37°C).
-
Alkylate free cysteines with IAA (e.g., 55 mM, 30 min at room temperature in the dark).
-
Dilute the urea concentration and add trypsin. Digest overnight at 37°C.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads using a formic acid solution.
-
Desalt the combined peptide fractions using a C18 StageTip or similar device.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by this compound. The modification mass on the cysteine residue should be specified in the search parameters.
-
Figure 3: Workflow for mass spectrometry-based target identification.
Applications in Studying Signaling Pathways
While specific studies utilizing this compound to dissect signaling pathways are not yet widely published, its properties make it a highly suitable tool for investigating several key areas of cell signaling. The following are potential applications based on the reactivity profile of the probe.
Investigating Redox Signaling
Many proteins involved in redox signaling pathways possess reactive cysteine residues that are sensitive to changes in the cellular redox environment. These cysteines can act as "redox switches," modulating protein function in response to oxidative stress.
Potential Application: this compound could be used in a competitive labeling experiment to identify proteins whose cysteine reactivity is altered upon the induction of oxidative stress. By comparing the labeling profile of the probe in control versus oxidant-treated cells, one could identify proteins that are regulated by redox-dependent cysteine modifications.
Figure 4: Conceptual model for studying redox signaling with this compound.
Probing the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical regulator of protein degradation and cellular signaling. Many enzymes within the UPS, such as deubiquitinases (DUBs) and E2 conjugating enzymes, rely on a catalytic cysteine residue for their function.
Potential Application: this compound could be employed to identify and profile the activity of cysteine-dependent enzymes in the UPS. By labeling cell lysates and identifying the targets via mass spectrometry, one could potentially discover novel regulators of ubiquitination or assess the activity state of known DUBs under different cellular conditions.
Conclusion
This compound is a potent and versatile chemical probe for the selective modification of cysteine residues. Its robust Michael addition-elimination mechanism, coupled with the utility of a bioorthogonal propargyl handle, provides a powerful tool for the modern chemical biology laboratory. The high reactivity and specificity of its 3-bromo-5-methylene pyrrolone core make it an attractive alternative to traditional cysteine-reactive probes. While further studies are needed to fully characterize its kinetic properties and to demonstrate its application in complex biological systems, the foundational chemistry and the experimental workflows outlined in this guide provide a solid framework for its successful implementation in protein science and drug discovery.
References
Br-5MP-Propargyl for Protein Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Br-5MP-Propargyl is a bifunctional reagent designed for the selective modification of cysteine residues in proteins and subsequent functionalization via click chemistry. This molecule combines the high cysteine specificity of 3-bromo-5-methylene pyrrolones (3Br-5MPs) with the versatility of a propargyl group, enabling a two-step protein labeling strategy. This guide provides a comprehensive overview of the core principles, experimental protocols, and potential applications of this compound in protein science and drug discovery.
Introduction to this compound
This compound, a derivative of 5-Methylene pyrrolone (5MP), is a powerful tool for protein bioconjugation[1]. Its chemical structure features two key functionalities:
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A 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety: This group acts as a Michael acceptor, reacting with the thiol group of cysteine residues to form a stable covalent bond. 3Br-5MPs have demonstrated higher cysteine specificity compared to traditional maleimide-based reagents[2][3].
-
A terminal propargyl group: This alkyne handle enables a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1]. This allows for the attachment of a wide variety of molecules, such as fluorophores, biotin, or drug molecules, that bear a corresponding azide group.
This dual functionality makes this compound a versatile reagent for a two-step protein modification strategy: first, selective labeling of a cysteine residue, followed by the attachment of a desired functional molecule via click chemistry.
Mechanism of Action
The protein functionalization process using this compound occurs in two distinct steps:
Step 1: Cysteine-Specific Modification
The 3Br-5MP core of the reagent reacts with the nucleophilic thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly specific for cysteine over other nucleophilic amino acid residues like lysine, especially under controlled pH conditions[2]. The resulting conjugate is a stable thioether linkage.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group introduced onto the protein serves as a handle for the second reaction. In the presence of a copper(I) catalyst, the terminal alkyne of the propargyl group undergoes a [3+2] cycloaddition with an azide-containing molecule to form a stable triazole linkage. This click chemistry reaction is known for its high efficiency, specificity, and biocompatibility.
Quantitative Data Summary
The following tables summarize representative quantitative data for the two reaction steps. It is important to note that specific efficiencies and kinetics can vary depending on the protein, buffer conditions, and the specific azide-containing molecule used.
Table 1: Cysteine Modification with 3-Bromo-5-Methylene Pyrrolones (3Br-5MPs)
| Parameter | Value | Reference |
| Specificity | Higher than maleimides | |
| Reaction Time | 5 minutes to 1 hour | |
| pH Range | 6.0 - 9.5 | |
| Typical Yield | >95% |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
| Parameter | Value | Reference |
| Reaction Time | 30 - 60 minutes | |
| Temperature | Room Temperature | |
| Typical Yield | Quantitative | |
| Catalyst | Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) | |
| Ligand (optional) | THPTA (for aqueous solutions) |
Experimental Protocols
General Considerations
-
Ensure the protein of interest has an accessible cysteine residue for modification.
-
If the protein contains disulfide bonds that should not be modified, perform the reaction under non-reducing conditions. If targeting cysteines within disulfide bonds, a reduction step with a reagent like TCEP will be necessary prior to labeling.
-
All buffers and solutions should be prepared with high-purity water and reagents.
-
Perform reactions in a well-ventilated area, especially when handling organic solvents and copper salts.
Protocol 1: Cysteine-Specific Labeling with this compound
This protocol is adapted from methods for cysteine modification with 3Br-5MPs.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Quenching reagent (optional): e.g., L-cysteine or β-mercaptoethanol
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10-100 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 hour with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a 100-fold molar excess of a quenching reagent (relative to this compound) and incubate for an additional 15 minutes.
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.
-
Verification: Confirm successful labeling by mass spectrometry. An increase in mass corresponding to the molecular weight of this compound (minus HBr) should be observed.
Protocol 2: Click Chemistry Functionalization of Propargylated Protein
This protocol is a general procedure for CuAAC on proteins.
Materials:
-
Propargylated protein from Protocol 1
-
Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (optional, e.g., 100 mM in water)
-
Reaction Buffer: e.g., PBS, pH 7.4
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Propargylated protein (final concentration 1-5 mg/mL)
-
Azide-containing molecule (final concentration 10-100 µM)
-
THPTA (optional, final concentration 1 mM)
-
Copper(II) sulfate (final concentration 0.1-1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1-5 mM. Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final functionalized protein using appropriate methods, such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used) or Western blot (if a biotin azide was used, followed by streptavidin-HRP).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for two-step protein functionalization using this compound.
Application in Studying Signaling Pathways
Caption: Using functionalized proteins to investigate cellular signaling pathways.
Applications in Research and Drug Development
The ability to selectively modify proteins with this compound opens up a wide range of applications:
-
Proteomics and Target Identification: By attaching biotin via click chemistry, modified proteins can be enriched from complex mixtures and identified by mass spectrometry. This is valuable for identifying the targets of covalent drugs or for mapping protein-protein interactions.
-
Fluorescence Imaging: The attachment of fluorescent dyes allows for the visualization of protein localization, trafficking, and dynamics within living cells.
-
Drug Discovery and Development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to cysteine residues on antibodies for targeted cancer therapy.
-
PROTACs and Molecular Glues: The propargyl handle can be used to link a target-binding moiety to an E3 ligase-recruiting moiety.
-
Enzyme Activity Probes: Functionalization with reporter groups can be used to develop activity-based probes for specific enzymes.
-
Stability of the Conjugate
The stability of the final protein conjugate is dependent on the two linkages formed. The thioether bond formed between the cysteine and the 3Br-5MP moiety is generally stable. However, the thiosuccinimide ring formed from maleimide reactions is known to be susceptible to retro-Michael reactions, leading to deconjugation. While 3Br-5MPs are related to maleimides, the stability of their adducts, particularly after the initial reaction and potential subsequent rearrangements, is an important consideration. The triazole ring formed via the CuAAC reaction is exceptionally stable under a wide range of biological conditions.
Conclusion
This compound is a versatile and powerful reagent for the dual functionalization of proteins. Its high cysteine specificity, coupled with the efficiency and bioorthogonality of click chemistry, provides a robust platform for a wide array of applications in chemical biology, proteomics, and drug discovery. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption of this technology for the advancement of protein science and therapeutic development.
References
The Propargyl Group: A Linchpin in Click Chemistry for Unlocking Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science. This philosophy of chemistry, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving forces. At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become the gold standard for its efficiency and reliability. Central to the success of this powerful transformation is the propargyl group, a versatile and reactive functional handle that serves as the alkyne component. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, with a focus on its mechanism, applications in drug discovery and bioconjugation, and detailed experimental methodologies.
The Propargyl Group: Structure and Reactivity
The propargyl group is a functional group with the chemical structure -CH₂C≡CH. Its reactivity is primarily defined by the terminal alkyne, a carbon-carbon triple bond with an acidic proton.[1] This unique structural feature makes it an ideal partner for the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.[2]
Propargyl groups can be readily introduced into a wide array of molecules, including small organic compounds, peptides, proteins, and nucleic acids, through standard synthetic methods like nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or reactions with propargyl alcohol.[2] This ease of installation has cemented the propargyl group's status as an indispensable tool for molecular assembly.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that proceeds through a multi-step catalytic cycle. The reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The mechanism, a subject of extensive study, highlights the critical role of the copper(I) catalyst in activating the terminal alkyne of the propargyl group.
The catalytic cycle can be summarized as follows:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the alkyne of the propargyl group. This is followed by deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate. This activation step is crucial and is significantly faster in the presence of the copper catalyst.
-
Coordination of the Azide: The azide then coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, leading to the formation of a six-membered copper(III)-triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.
This catalytic cycle ensures the specific formation of the 1,4-isomer of the triazole, in contrast to the uncatalyzed reaction which produces a mixture of 1,4- and 1,5-isomers.
Quantitative Data on CuAAC Reactions
The efficiency of the CuAAC reaction is a key factor in its widespread adoption. The following tables summarize representative quantitative data from the literature, highlighting reaction kinetics and yields under various conditions.
Table 1: Reaction Kinetics of Various Alkynes in CuAAC
| Alkyne Substrate | Copper Concentration | Time to 50% Completion | Time to 90% Completion | Reference |
| Secondary Propiolamide | 10 µM | < 5 min | ~10 min | |
| Propargyl Ether | 10 µM | ~5 min | ~15 min | |
| N-Propargylamide | 10 µM | ~10 min | ~25 min | |
| Phenylacetylene | 10 µM | ~15 min | > 30 min |
Table 2: Typical Reaction Parameters and Yields for CuAAC
| Parameter | Concentration/Amount | Notes | Typical Yield | Reference |
| Alkyne (Propargyl-functionalized) | 1.0 eq | Limiting reagent in many protocols. | >90% | |
| Azide | 1.0 - 1.2 eq | A slight excess is often used. | ||
| Copper(II) Sulfate (CuSO₄·5H₂O) | 0.01 - 0.1 eq | Precursor to the active Cu(I) catalyst. | ||
| Sodium Ascorbate | 0.05 - 0.5 eq | Reducing agent to generate Cu(I) from Cu(II). | ||
| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction is tolerant to a wide range of solvents. | ||
| Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a hallmark of click chemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful click chemistry reactions. Below are general protocols for performing CuAAC reactions with propargyl-functionalized substrates in both small molecule synthesis and bioconjugation contexts.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for coupling small organic molecules in a standard laboratory setting.
Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.20 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Round-bottom flask, magnetic stirrer
Methodology:
-
Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture in a round-bottom flask.
-
In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).
-
To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).
-
Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction. A color change may be observed.
-
Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Protocol 2: CuAAC for Bioconjugation (Protein Labeling)
This protocol describes the labeling of a biomolecule (e.g., a protein) containing a propargyl group with an azide-functionalized cargo (e.g., a fluorescent dye).
Materials:
-
Propargyl-labeled biomolecule (e.g., protein)
-
Azide-labeled cargo (e.g., fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50-100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Microcentrifuge tubes
Methodology:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the propargyl-labeled biomolecule solution with the azide-labeled cargo in the reaction buffer.
-
Prepare the Catalyst Premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand). Let this mixture stand for 1-2 minutes.
-
Add the Catalyst Premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Applications in Drug Development and Research
The versatility and robustness of the propargyl group in click chemistry have made it an invaluable tool in drug discovery and various research fields.
Drug Discovery and Lead Optimization
In medicinal chemistry, the CuAAC reaction is extensively used for the rapid synthesis of large compound libraries for high-throughput screening. By creating a core molecular scaffold containing a propargyl group, chemists can efficiently generate thousands of derivatives by reacting it with a diverse collection of azide-containing building blocks. This modular approach significantly accelerates Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.
Bioconjugation and Proteomics
The biocompatibility of the CuAAC reaction has made it a premier method for bioconjugation. The propargyl group can be incorporated into biomolecules such as proteins, nucleic acids, and carbohydrates, enabling their specific labeling with probes for imaging, purification, and functional studies.
A prominent application is in proteomics, particularly in metabolic labeling and activity-based protein profiling (ABPP). For instance, O-propargyl-puromycin, a puromycin analog bearing a terminal alkyne, can be used to label newly synthesized proteins in cells and organisms. These alkyne-tagged proteins can then be "clicked" to an azide-functionalized reporter, such as biotin for affinity purification or a fluorophore for visualization.
Conclusion
The propargyl group, through its central role in the highly efficient and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction, has firmly established itself as a critical tool in modern chemical and biological sciences. Its ease of introduction into diverse molecular architectures and the robustness of the subsequent click reaction have empowered researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process. As our understanding of click chemistry continues to expand, the applications of the propargyl group are poised to grow even further, promising new innovations in medicine, materials science, and beyond.
References
An In-depth Technical Guide to Cysteine-Specific Bioconjugation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cysteine-specific bioconjugation reagents, detailing their mechanisms of action, experimental protocols, and key performance characteristics to aid researchers in the strategic design and execution of their bioconjugation strategies.
Introduction to Cysteine Bioconjugation
Cysteine is a prime target for site-specific protein modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance.[1][2] Cysteine-specific bioconjugation has become an indispensable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), as well as in basic research for protein labeling with fluorophores, affinity tags, and other probes.[2][3] This guide will focus on the most prevalent classes of cysteine-specific reagents: maleimides, haloacetyls, and pyridyl disulfides, while also touching upon next-generation and reversible chemistries.
Core Reagent Classes: Mechanisms and Characteristics
The choice of a bioconjugation reagent is dictated by the desired stability of the resulting conjugate, the reaction kinetics, and the specific experimental conditions. Below is a comparative overview of the core reagent classes.
Maleimides
Maleimides are highly reactive towards thiols via a Michael addition reaction, forming a stable thioether bond.[4] This reaction is most efficient and selective at a pH range of 6.5-7.5.
Mechanism of Action:
Caption: Michael addition of a thiol to a maleimide.
While the thioether bond is stable, the succinimide ring of the conjugate can undergo hydrolysis, which can be advantageous as it prevents the reverse retro-Michael reaction, thereby increasing the long-term stability of the conjugate. However, the maleimide reagent itself is susceptible to hydrolysis, which can reduce conjugation efficiency.
Haloacetyls (Iodoacetyls and Bromoacetyls)
Haloacetyls react with thiols through an SN2 nucleophilic substitution reaction, forming a stable thioether linkage. These reagents are typically reactive at a pH of 7.2-9.
Mechanism of Action:
Caption: SN2 reaction of a thiol with a haloacetyl reagent.
Haloacetyl reactions are generally slower than maleimide reactions but form a highly stable bond. A potential side reaction is the alkylation of other nucleophilic amino acid residues, such as histidine and methionine, particularly if a large excess of the reagent is used.
Pyridyl Disulfides
Pyridyl disulfides react with thiols via a thiol-disulfide exchange reaction, forming a new disulfide bond. This reaction is efficient over a broad pH range. A key feature of this chemistry is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Mechanism of Action:
Caption: Thiol-disulfide exchange with a pyridyl disulfide.
The resulting disulfide bond is cleavable by reducing agents, making this chemistry suitable for applications requiring reversible conjugation, such as drug delivery systems designed for release in the reducing intracellular environment.
Quantitative Comparison of Reagents
The selection of an appropriate reagent often depends on a balance between reaction kinetics and the stability of the final conjugate. The following tables summarize key quantitative data for the different reagent classes.
Table 1: Second-Order Rate Constants for Cysteine Bioconjugation
| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Maleimide | N-ethylmaleimide | 14 | pH 4.95, 25°C |
| Maleimide | Vinylpyrimidine | 0.375 | pH 8, with Boc-Cys-OMe |
| Maleimide | Vinyltriazine | 3.10 | pH 8, with Boc-Cys-OMe |
| Haloacetyl | Iodoacetamide | ~0.6 | Average Cys |
| Next-Generation | Chlorooxime | 306 ± 4 | with Glutathione, pH 7.4 |
| Next-Generation | para-Quinone Methide | up to 1.67 x 10⁴ | with Cysteine |
| Next-Generation | Organometallic Au(III) | - | Enables labeling at pM concentrations |
Note: Reaction rates are highly dependent on the specific reagent, the protein or peptide substrate, and the reaction conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.
Table 2: Stability of Bioconjugate Linkages
| Linkage Type | Reagent Class | Half-life | Conditions |
| Thiosuccinimide (unhydrolyzed) | Maleimide | Prone to retro-Michael reaction and thiol exchange | In the presence of thiols (e.g., glutathione) |
| Succinamic Acid Thioether (hydrolyzed) | Maleimide | > 2 years | Post-hydrolysis of the thiosuccinimide ring |
| Thioether | Haloacetyl | Highly stable | Physiological conditions |
| Disulfide | Pyridyl Disulfide | Labile/Cleavable | Reducing environments (e.g., intracellular) |
| Vinylheteroarene Adduct | Next-Generation | Superior stability compared to maleimides | Human plasma |
Note: The stability of the conjugate is a critical parameter, especially for in vivo applications. The retro-Michael reaction of maleimide adducts can lead to deconjugation and off-target effects.
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. The following are generalized protocols for the three main classes of reagents.
Protocol 1: Maleimide-Based Conjugation
This protocol describes a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine(s)
-
Maleimide-functionalized reagent
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
Caption: Experimental workflow for maleimide conjugation.
Protocol 2: Haloacetyl-Based Conjugation
This protocol outlines the steps for conjugating a protein with a haloacetyl-functionalized molecule.
Materials:
-
Protein with free cysteine(s)
-
Iodoacetyl- or bromoacetyl-functionalized molecule
-
Conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0)
-
Quenching reagent (e.g., 2-mercaptoethanol)
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reagent Addition: Add the haloacetyl reagent to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature in the dark to prevent the formation of free iodine.
-
Quenching: Add a small molecule thiol to quench the reaction.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts.
Caption: Experimental workflow for haloacetyl conjugation.
Protocol 3: Pyridyl Disulfide-Based Conjugation
This protocol details the conjugation of a thiol-containing molecule to a protein using a pyridyl disulfide reagent.
Materials:
-
Protein with free cysteine(s)
-
Pyridyl disulfide-functionalized molecule
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Reducing agent (e.g., DTT) (for deprotection of a thiol on the molecule to be conjugated)
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
(Optional) Thiol Deprotection: If the molecule to be conjugated has a protected thiol, deprotect it using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the thiol-containing molecule to the protein solution functionalized with a pyridyl disulfide group. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Monitoring: The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate to remove the pyridine-2-thione and any unreacted molecules.
Caption: Experimental workflow for pyridyl disulfide conjugation.
Next-Generation and Reversible Cysteine Bioconjugation
The field of bioconjugation is continuously evolving, with the development of novel reagents that offer faster kinetics, enhanced stability, and reversible linkages.
-
Vinylheteroarenes: These reagents have been shown to form highly stable conjugates with favorable kinetics and are a promising alternative to maleimides.
-
para-Quinone Methides: These reagents exhibit exceptionally fast reaction rates with high specificity for cysteine.
-
Organometallic Reagents: Gold(III)-based reagents have demonstrated the ability to achieve selective cysteine labeling at very low concentrations.
-
Reversible Covalent Modifiers: Reagents such as pyridazinediones are being explored for applications requiring tunable and reversible thiol modification.
Conclusion
Cysteine-specific bioconjugation is a powerful and versatile strategy for the modification of proteins and peptides. The choice of reagent should be carefully considered based on the specific application, with maleimides offering a balance of reactivity and stability, haloacetyls providing highly stable linkages, and pyridyl disulfides enabling reversible conjugation. The advent of next-generation reagents continues to expand the toolkit available to researchers, offering improved performance characteristics for the development of advanced biotherapeutics and research tools.
References
- 1. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Br-5MP-Propargyl
This technical guide provides a comprehensive overview of the chemical properties and potential applications of this compound, a bifunctional reagent designed for bioconjugation and chemical biology.
Core Molecular Data
This compound is a chemical compound featuring a bromo-substituted 5-methylene pyrrolone (5MP) core and a terminal propargyl group. This unique structure allows for versatile applications in bioconjugation, particularly through "click chemistry".
| Property | Value | Source |
| CAS Number | 2468100-37-8 | MCE, BLD Pharm |
| Molecular Formula | C₈H₆BrNO | BLD Pharm[1] |
| Molecular Weight | 212.04 g/mol | BLD Pharm[1] |
| SMILES | O=C(C(Br)=C1)N(CC#C)C1=C | BLD Pharm[1] |
Chemical Structure and Reactivity
The structure of this compound, as defined by its SMILES notation, reveals two key reactive moieties:
-
Bromo-5-methylene pyrrolone (Br-5MP): The 5-methylene pyrrolone is known to be a thiol-specific reactive group, making it suitable for covalent modification of cysteine residues in proteins. The bromine substitution can further modulate the reactivity of the core structure.
-
Propargyl Group: The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific ligation of this compound to molecules bearing an azide group.
Experimental Protocols
This protocol describes a general procedure for labeling an azide-containing biomolecule with this compound. Note: Optimization of reaction conditions (e.g., reagent concentrations, reaction time, temperature) is recommended for specific applications.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA, THPTA)
-
Solvent for dissolving this compound and ligand (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 5-20 fold molar excess over the biomolecule).
-
Add the copper-chelating ligand.
-
Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the cycloaddition. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for the reducing agent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if the azide partner is fluorescent, mass spectrometry).
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.
-
Visualizing Workflows and Pathways
The following diagram illustrates a typical workflow for labeling a target protein containing a genetically encoded azide-bearing unnatural amino acid with this compound.
Caption: Workflow for protein bioconjugation using this compound.
While the direct biological targets of this compound are not yet defined, molecules with similar functionalities are often used to probe biological systems. Given the prevalence of adenosine derivatives in drug discovery, a potential application of this compound could be in the development of probes for adenosine receptors. The following diagram illustrates a generalized adenosine signaling pathway.
References
Br-5MP-Propargyl: A Technical Guide to Safety and Handling
Disclaimer: Direct and comprehensive safety and handling data for Br-5MP-Propargyl is not publicly available. This guide has been developed by extrapolating information from closely related and structurally similar compounds, primarily propargyl bromide. The provided protocols and recommendations should be considered as a baseline for safe laboratory practices. A thorough risk assessment should be conducted by researchers and institutions prior to the handling and use of this compound.
Introduction
This compound is a derivative of 5-methylenepyrrolone (5MP) and is utilized as a click chemistry reagent.[1] It contains a propargyl group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] 5-methylenepyrrolones themselves are thiol-specific, reversible bioconjugation reagents used for cysteine-specific protein modification.[1] The presence of the propargyl functional group is the primary determinant for the safety and handling considerations outlined in this document.
Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, the hazard identification is based on the known properties of propargyl bromide, a structurally related and highly reactive compound.
Table 1: GHS Hazard Classification (Extrapolated from Propargyl Bromide)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[2][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Note: The classification is based on propargyl bromide and should be treated as a potential hazard profile for this compound until specific data is available.
Physical and Chemical Properties
Specific physical and chemical property data for this compound is limited. The following table includes known information and extrapolated data from propargyl bromide.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C3H3Br (Propargyl Bromide) | |
| Molecular Weight | 118.96 g/mol (Propargyl Bromide) | |
| Boiling Point | 88 - 90 °C (Propargyl Bromide) | |
| Flash Point | Not Available | |
| Solubility | Not Available | |
| Appearance | Not Available |
Safe Handling and Storage
Extreme caution should be exercised when handling this compound. The following protocols are derived from best practices for handling highly flammable, toxic, and corrosive propargyl compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can cause burns and toxicity. |
| Skin and Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect against skin exposure and in case of fire. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors which may be toxic and cause respiratory irritation. |
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Tools: Use only non-sparking tools.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Temperature: Store in a refrigerator where possible, in an area designated for flammable and toxic materials.
-
Incompatibilities: Store away from strong oxidizing agents, copper, high-copper alloys, mercury, and silver, as there is a high danger of forming explosive metal acetylides.
Experimental Protocols
The following are generalized experimental protocols. Specific experimental designs will need to be adapted and reviewed for safety.
General Workflow for Handling this compound
Caption: General workflow for handling this compound.
First Aid Measures
Immediate action is critical in case of exposure.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get emergency medical help immediately. |
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition.
-
Containment: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials.
-
Collection: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Decontaminate the spill area thoroughly.
Signaling Pathways and Logical Relationships
The primary utility of this compound is in bioconjugation via click chemistry. The following diagram illustrates the logical relationship in a typical bioconjugation experiment.
References
Methodological & Application
Application Notes and Protocols for Br-5MP-Propargyl Click Chemistry Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-5MP-Propargyl is a thiol-reactive chemical probe designed for the selective labeling of cysteine residues in proteins. This reagent combines the cysteine-reactivity of the 5-methylene pyrrolone (5MP) core with a terminal alkyne handle, enabling a two-step protein labeling and analysis workflow. The initial step involves the covalent modification of cysteine residues via a Michael addition reaction. The incorporated propargyl group then serves as a bioorthogonal handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction. This allows for the attachment of a variety of reporter tags, such as fluorophores or biotin, for protein visualization, enrichment, and identification. This methodology is a powerful tool in chemical biology and drug discovery for applications such as activity-based protein profiling (ABPP), target identification, and validation.
Principle of the Method
The this compound protein labeling strategy is a two-step process:
-
Cysteine-Specific Labeling: The 5-methylene pyrrolone moiety of this compound reacts specifically with the thiol group of cysteine residues in proteins under mild physiological conditions. This forms a stable covalent bond, incorporating the propargyl group onto the protein.
-
Click Chemistry Reaction: The alkyne handle on the labeled protein is then available to react with an azide-containing reporter molecule (e.g., azide-fluorophore, azide-biotin) in the presence of a copper(I) catalyst. This highly specific and efficient CuAAC reaction forms a stable triazole linkage, conjugating the reporter to the protein of interest.
Applications
-
Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes, particularly those with a reactive cysteine in their active site.
-
Target Identification and Validation: To identify the protein targets of small molecule inhibitors that covalently bind to cysteine residues.
-
Visualization of Protein Localization: To fluorescently label and visualize the subcellular localization of specific cysteine-containing proteins.
-
Protein Enrichment and Pull-Down: To enrich and isolate labeled proteins from complex biological samples for subsequent identification by mass spectrometry.
Quantitative Data Presentation
The combination of this compound labeling with quantitative mass spectrometry allows for the precise measurement of changes in protein cysteine reactivity in response to various stimuli or drug treatments. Below are representative tables summarizing data from a hypothetical quantitative proteomics experiment using this workflow to identify the targets of a cysteine-reactive compound.
Table 1: Identification of Cysteine-Reactive Proteins by this compound Labeling and Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Peptide Sequence Containing Labeled Cysteine | Fold Change (Treated/Control) | p-value |
| P04406 | GAPDH | K.VGVNGFGRIGR.L | -3.2 | 0.001 |
| P62258 | PPIA | K.EGMNIVEAMERFGSR.N | -2.8 | 0.005 |
| Q06830 | PRDX1 | K.VCPAGWKPGS.D | -4.5 | <0.001 |
| P31946 | HSP90AA1 | K.LGTIAKSGTK.A | -1.5 | 0.045 |
| P60709 | ACTB | K.WHHTFYNELR.V | No significant change | 0.87 |
Table 2: Reagents for this compound Click Chemistry Protocol
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM in DMSO | 100 µM | Cysteine-reactive alkyne probe |
| Protein Sample | 1-5 mg/mL | 1-5 mg/mL | Target protein solution |
| Tris Buffer | 1 M, pH 8.0 | 50 mM | Labeling reaction buffer |
| Azide-Reporter (e.g., Azide-Biotin) | 10 mM in DMSO | 100 µM | Reporter molecule for click reaction |
| Copper(II) Sulfate (CuSO4) | 50 mM in H2O | 1 mM | Copper catalyst precursor |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H2O | 1 mM | Copper-chelating ligand |
| Sodium Ascorbate | 100 mM in H2O (freshly prepared) | 5 mM | Reducing agent to generate Cu(I) |
| Urea | 8 M | 4 M | Denaturant for protein solubilization |
| Dithiothreitol (DTT) | 1 M | 10 mM | Reducing agent for disulfide bonds |
| Iodoacetamide (IAA) | 500 mM | 50 mM | Alkylating agent to block free thiols |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the labeling of a protein sample (in vitro or cell lysate) with the this compound probe.
Materials:
-
This compound
-
Protein sample (e.g., purified protein or cell lysate) in a suitable buffer (e.g., PBS, Tris)
-
Tris buffer (1 M, pH 8.0)
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Adjust the protein sample concentration to 1-5 mg/mL in a buffer at pH 7.5-8.0. For intracellular labeling, cells can be incubated with a lower concentration of the probe (e.g., 10-50 µM) in culture medium.
-
Add the this compound stock solution to the protein sample to a final concentration of 100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 37°C.
-
(Optional) Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) to a final concentration of 10 mM.
-
Remove the excess probe by buffer exchange using a desalting column or by protein precipitation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "clicking" of an azide-functionalized reporter molecule onto the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein from Protocol 1
-
Azide-reporter (e.g., Azide-Biotin, Azide-Fluorophore)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare the following stock solutions:
-
10 mM Azide-reporter in DMSO
-
50 mM CuSO4 in deionized water
-
50 mM THPTA in deionized water
-
100 mM Sodium Ascorbate in deionized water (prepare fresh)
-
-
In a microcentrifuge tube, add the alkyne-labeled protein.
-
Prepare the "Click-iT®" reaction cocktail by adding the reagents in the following order (volumes can be scaled as needed for a final reaction volume):
-
Azide-reporter to a final concentration of 100 µM.
-
CuSO4 and THPTA premixed in a 1:1 ratio, then added to the reaction to a final concentration of 1 mM each.
-
Sodium Ascorbate to a final concentration of 5 mM.
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The labeled protein can now be purified from excess reagents using methods such as protein precipitation, dialysis, or affinity chromatography (if a biotin tag was used).
Visualizations
Caption: Experimental workflow for protein labeling using this compound and click chemistry.
Caption: Logical diagram of ABPP using this compound to intercept a signaling pathway.
Application Notes and Protocols: A Step-by-Step Guide to Labeling Proteins with Propargyl-Functionalized Molecules
Introduction
This guide provides a comprehensive protocol for the labeling of proteins in mammalian cells using propargyl-functionalized molecules for subsequent detection and analysis. While the specific compound "Br-5MP-Propargyl" is not widely documented in scientific literature, the principles of metabolic labeling with bioorthogonal handles are well-established. This protocol is based on the widely used methods for L-propargylglycine (L-Pg) and O-propargyl-puromycin (OP-Puro), which are analogs of methionine and puromycin, respectively.[1][2] These reagents are incorporated into newly synthesized proteins, introducing a propargyl group with a terminal alkyne. This alkyne serves as a handle for covalent modification via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] This allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, enabling visualization and affinity purification of the labeled proteins.
This two-step labeling strategy provides a powerful tool for studying protein synthesis, turnover, and localization in living cells.[1] The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and basic biochemical techniques.
Principle of the Method
The protein labeling process consists of two main stages:
-
Metabolic Labeling: Cells are incubated with a propargyl-containing molecule that is incorporated into nascent polypeptide chains during protein synthesis. For instance, L-propargylglycine, a methionine analog, is incorporated in place of methionine residues.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged proteins are then specifically and efficiently derivatized with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) through a CuAAC reaction. This reaction is highly specific and does not interfere with native biological processes.
Experimental Protocols
Part 1: Metabolic Labeling of Mammalian Cells
This protocol provides a general guideline for labeling proteins in adherent mammalian cells. Optimization may be required for specific cell lines and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium (for L-propargylglycine labeling)
-
Propargyl-functionalized labeling reagent (e.g., L-propargylglycine or O-propargyl-puromycin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed mammalian cells in the appropriate culture vessels (e.g., plates, flasks) and grow them to the desired confluency (typically 70-80%).
-
Methionine Depletion (for L-propargylglycine): To enhance the incorporation of L-propargylglycine, it is recommended to deplete methionine from the cells.
-
Aspirate the complete medium.
-
Wash the cells once with pre-warmed PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO2.
-
-
Metabolic Labeling:
-
For L-propargylglycine labeling : Add the L-propargylglycine stock solution to the methionine-free medium to a final concentration of 25-50 µM.
-
For O-propargyl-puromycin labeling : Add the OP-Puro stock solution directly to the complete culture medium to a final concentration that should be optimized for the cell line, typically in the range of 5-50 µM.
-
Incubate the cells for a desired period (e.g., 1-24 hours for L-Pg, or a shorter pulse of 15-60 minutes for OP-Puro) at 37°C and 5% CO2. The optimal incubation time will depend on the experimental objective.
-
-
Cell Lysis:
-
After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the propargyl-labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Table 1: Recommended Reagent Concentrations for Metabolic Labeling
| Reagent | Cell Type | Recommended Starting Concentration | Incubation Time |
| L-propargylglycine | Mammalian Cells | 25-50 µM | 1-24 hours |
| O-propargyl-puromycin | Mammalian Cells | 5-50 µM | 15-60 minutes |
Part 2: Click Chemistry Reaction for Protein Detection
This protocol describes the ligation of an azide-functionalized reporter molecule to the propargyl-labeled proteins.
Materials:
-
Propargyl-labeled protein lysate from Part 1
-
Azide-functionalized reporter molecule (e.g., Azide-fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, but recommended to protect proteins from copper-induced damage)
Procedure:
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents. The volumes can be scaled as needed.
-
Initiate the Reaction: Add the reducing agent (TCEP or sodium ascorbate) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry.
Table 2: Click Chemistry Reaction Components
| Component | Final Concentration | Purpose |
| Propargyl-labeled protein | 1-2 mg/mL | Substrate |
| Azide-reporter | 10-100 µM | Reporter molecule |
| CuSO4 | 100-200 µM | Copper catalyst precursor |
| TCEP or Sodium Ascorbate | 1-2 mM | Reducing agent |
| TBTA (optional) | 100-500 µM | Copper-chelating ligand |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Mechanism of metabolic protein labeling.
References
Application Notes and Protocols for Cysteine-Specific Peptide Mapping Using Br-5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-5MP-Propargyl is a novel hetero-bifunctional reagent designed for the selective labeling of cysteine residues in proteins and peptides. This reagent combines the high cysteine specificity of a 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety with the versatility of a terminal propargyl group.[1][2][3][4] The 3Br-5MP core reacts rapidly and specifically with the thiol group of cysteine via a Michael addition mechanism, forming a stable covalent bond.[1] The propargyl handle can then be utilized for downstream applications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," allowing for the attachment of various reporter molecules such as fluorophores, biotin, or affinity tags.
These properties make this compound a powerful tool for cysteine-specific peptide mapping, enabling precise identification of accessible and reactive cysteine residues within a protein's sequence. This is particularly valuable in structural biology, drug development for identifying potential covalent drug binding sites, and in understanding post-translational modifications involving cysteine.
Mechanism of Action
The labeling reaction proceeds through a covalent modification of the cysteine residue. The thiol group of the cysteine acts as a nucleophile, attacking the exocyclic methylene of the 3Br-5MP core in a Michael addition reaction. This reaction is highly specific for cysteine under physiological pH conditions.
Caption: Proposed reaction mechanism of this compound with a protein cysteine residue.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of Proteins with this compound
This protocol outlines the steps for labeling a purified protein with this compound.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS buffer at a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be labeled, pre-treat the protein with a reducing agent like 5 mM TCEP for 30 minutes at room temperature to reduce the disulfide bonds to free thiols.
-
Remove the reducing agent using a desalting column to prevent interference with the labeling reaction.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein concentration. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Removal of Excess Reagent:
-
To quench the reaction, add a thiol-containing reagent such as DTT or L-cysteine to a final concentration of 10 mM.
-
Remove the excess this compound and quenching agent by buffer exchange using a desalting column or dialysis into the desired buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for mass spectrometry).
-
Protocol 2: Sample Preparation for Peptide Mapping
This protocol describes the preparation of the this compound labeled protein for mass spectrometry-based peptide mapping.
Materials:
-
Labeled protein from Protocol 1 in an appropriate buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Denature the labeled protein by adding urea to a final concentration of 8 M or by heating at 95°C for 5 minutes.
-
Add DTT to a final concentration of 10 mM to reduce any remaining disulfide bonds.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 25 mM to alkylate the newly reduced cysteine residues. This step prevents the reformation of disulfide bonds.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for Peptide Mapping
This protocol provides a general workflow for the analysis of the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
LC Separation:
-
Inject the resuspended peptide sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a database search algorithm (e.g., Mascot, Sequest, or MaxQuant).
-
Search the data against the known sequence of the protein of interest.
-
Specify the following variable modifications in the search parameters:
-
Carbamidomethylation of cysteine (from IAA treatment).
-
Oxidation of methionine (a common artifact).
-
The mass addition of this compound on cysteine. The exact mass will depend on the precise structure of the reagent.
-
-
Identify the peptides that contain the this compound modification and pinpoint the specific cysteine residue that was labeled.
-
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be obtained from a peptide mapping experiment using this compound.
| Parameter | Description | Example Value |
| Protein Concentration | Initial concentration of the protein for labeling. | 2 mg/mL |
| Reagent:Protein Molar Ratio | The molar excess of this compound used in the labeling reaction. | 20:1 |
| Labeling Efficiency | The percentage of protein molecules that are labeled. Determined by MS or gel-based methods. | > 90% |
| Mass of this compound Adduct | The theoretical mass added to a cysteine residue upon labeling. | Dependent on final structure |
| Observed Mass Shift (MS) | The experimentally determined mass difference between labeled and unlabeled peptides. | Matches theoretical mass |
| Identified Labeled Peptide | The amino acid sequence of a peptide containing a labeled cysteine. | e.g., T-C*-A-V-L-K |
| Site of Modification | The specific cysteine residue that was labeled. | Cys-123 |
*C denotes the modified cysteine residue.
Visualizations
Caption: Experimental workflow for cysteine-specific peptide mapping using this compound.
Applications in Drug Discovery and Development
-
Target Identification and Validation: Identify reactive cysteine residues in potential drug targets that can be targeted for covalent inhibitor development.
-
Antibody-Drug Conjugate (ADC) Development: The propargyl handle allows for the site-specific conjugation of payloads to antibodies via click chemistry, leading to more homogeneous and effective ADCs.
-
Structural Proteomics: Probe the accessibility of cysteine residues to gain insights into protein structure and conformational changes.
-
Biomarker Discovery: Identify proteins with altered cysteine reactivity in disease states.
By providing a robust method for cysteine-specific labeling and subsequent identification, this compound is a valuable addition to the toolbox for protein analysis in both basic research and pharmaceutical development.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Dual Functionalization of Proteins with Br-5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific dual functionalization of proteins is a powerful technique for introducing multiple functionalities, such as therapeutic agents, imaging probes, and pharmacokinetic modifiers, onto a single protein scaffold.[1] This methodology enhances the capabilities of protein-based therapeutics and diagnostics.[2] This document provides a detailed protocol for the dual functionalization of a protein at a single cysteine residue using a sequential Michael addition strategy with a 3-bromo-5-methylene pyrrolone (Br-5MP) reagent, followed by the introduction of a propargyl group for subsequent click chemistry applications.
The core of this protocol is the use of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are versatile reagents for the cysteine-specific dual functionalization of proteins.[3][4][5] The process involves two sequential Michael additions. The first addition involves the reaction of a cysteine thiol with the Br-5MP reagent. This initial reaction creates a conjugate that is amenable to a second Michael addition with another thiol-containing molecule. In this protocol, the second thiol-containing molecule is a propargyl derivative, which introduces an alkyne handle for bioorthogonal click chemistry.
Principle of the Method
The dual functionalization process is a three-stage process:
-
First Michael Addition: A protein containing a solvent-accessible cysteine residue is reacted with a 3-bromo-5-methylene pyrrolone (Br-5MP) derivative. The thiol group of the cysteine undergoes a Michael addition to the Br-5MP, forming a stable conjugate.
-
Second Michael Addition: The Br-5MP-protein conjugate is then reacted with a thiol-containing propargyl reagent. This second Michael addition introduces a terminal alkyne group onto the protein.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargylated protein can then be site-specifically labeled with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) via a highly efficient and bioorthogonal CuAAC click reaction.
This sequential approach allows for the controlled and site-specific introduction of two distinct functionalities at a single cysteine residue.
Experimental Workflow
Materials and Reagents
Quantitative Data Summary
| Step | Reagents | Molar Ratio (Reagent:Protein) | Typical Yield/Efficiency | Reference |
| First Michael Addition | 3-bromo-5-methylene pyrrolone | 5-10 fold excess | >95% | |
| Second Michael Addition | Propargyl-PEG4-thiol | 10-20 fold excess | ~95% | |
| CuAAC Click Reaction | Azide-Probe, CuSO₄, Ligand, Ascorbate | 5-10 fold excess (Azide) | >90% | N/A |
Note: Yields are representative and may vary depending on the protein and specific reaction conditions.
Experimental Protocols
Protocol 1: First Michael Addition - Conjugation of Protein with Br-5MP
This protocol describes the initial labeling of a cysteine-containing protein with a 3-bromo-5-methylene pyrrolone (Br-5MP) reagent.
Materials:
-
Protein of interest with an accessible cysteine residue
-
3-bromo-5-methylene pyrrolone (e.g., N-phenyl-3-bromo-5-methylene-pyrrolone)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 100 mM N-acetylcysteine
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is involved in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
-
-
Br-5MP Reagent Preparation:
-
Prepare a 10 mM stock solution of the Br-5MP reagent in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the Br-5MP stock solution to the protein solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.
-
-
Quenching (Optional):
-
To quench any unreacted Br-5MP, add a 2-fold molar excess of the quenching solution relative to the initial amount of Br-5MP and incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted Br-5MP reagent by size-exclusion chromatography using a column pre-equilibrated with the Reaction Buffer.
-
Collect the protein-containing fractions. The Br-5MP-protein conjugate is now ready for the second Michael addition.
-
Protocol 2: Second Michael Addition - Introduction of the Propargyl Group
This protocol details the reaction of the Br-5MP-protein conjugate with a thiol-containing propargyl reagent to introduce a terminal alkyne.
Materials:
-
Br-5MP-protein conjugate from Protocol 1
-
Propargyl-PEG4-thiol
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Propargyl Reagent Preparation:
-
Prepare a 20 mM stock solution of Propargyl-PEG4-thiol in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the solution of the Br-5MP-protein conjugate, add a 10-20 fold molar excess of the Propargyl-PEG4-thiol stock solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
-
Purification:
-
Remove excess, unreacted Propargyl-PEG4-thiol by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The propargylated protein is now ready for the click chemistry reaction.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step of attaching an azide-containing probe to the propargylated protein.
Materials:
-
Propargylated protein from Protocol 2
-
Azide-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column or dialysis cassette for final purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargylated protein (final concentration ~10-50 µM) with a 5-10 fold molar excess of the azide-probe.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the catalyst and excess reagents by size-exclusion chromatography or dialysis.
-
The dual-functionalized protein is now ready for downstream applications and analysis.
-
Analysis and Characterization
The success of each step of the dual functionalization protocol should be monitored by appropriate analytical techniques.
-
SDS-PAGE: A shift in the molecular weight of the protein after each conjugation step can be visualized by SDS-PAGE. If a fluorescent probe is used in the final step, the labeled protein can be detected by in-gel fluorescence scanning.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass spectrometry can be used to confirm the covalent modification of the protein and determine the efficiency of each labeling step by measuring the mass increase. Tandem mass spectrometry (MS/MS) can be used to identify the precise site of modification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency in the first Michael addition | Inaccessible cysteine residue | Ensure the target cysteine is solvent-exposed. Perform the reaction under denaturing conditions if necessary. |
| Inactive Br-5MP reagent | Use freshly prepared Br-5MP stock solution. | |
| Low labeling efficiency in the second Michael addition | Incomplete first Michael addition | Confirm the completion of the first step by mass spectrometry before proceeding. |
| Inactive propargyl-thiol reagent | Use a fresh stock solution of the propargyl-thiol. | |
| Low yield in the CuAAC reaction | Inactive catalyst | Prepare the sodium ascorbate solution fresh. Ensure the copper and ligand are of high quality. |
| Presence of interfering substances | Ensure the propargylated protein is well-purified before the click reaction. | |
| Protein precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture below 10%. |
| Protein instability at reaction temperature | Perform the reactions at a lower temperature (e.g., 4°C) for a longer duration. |
Conclusion
The protocol described provides a robust and versatile method for the site-specific dual functionalization of proteins at a single cysteine residue. By combining the unique reactivity of 3-bromo-5-methylene pyrrolones with the bioorthogonality of click chemistry, researchers can generate well-defined protein conjugates with diverse functionalities for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough analytical characterization are crucial for ensuring the successful generation of homogeneously dual-labeled proteins.
References
- 1. Contemporary Approaches for Site-Selective Dual Functionalization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Nascent Proteins in Cell Lysate
Note on "Br-5MP-Propargyl": Our comprehensive search for "this compound" did not yield specific information regarding its use for labeling nascent proteins. This compound may be proprietary, developmental, or referred to by a different designation. The following application notes and protocols are based on the well-established and widely used analog, O-propargyl-puromycin (OPP) , which serves as a reliable and effective reagent for the bioorthogonal labeling of newly synthesized proteins. The principles and procedures described herein are likely transferable to other alkyne-functionalized puromycin analogs.
Introduction to Nascent Protein Labeling with O-propargyl-puromycin (OPP)
The ability to specifically label and analyze newly synthesized proteins is crucial for understanding cellular responses to various stimuli, such as drug treatment, stress, and developmental cues. O-propargyl-puromycin (OPP) is a cell-permeable analog of puromycin, an aminonucleoside antibiotic that inhibits translation.[1][2][3][4] Due to its structural similarity to the 3' end of aminoacyl-tRNA, OPP enters the A-site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature termination.[1] The propargyl group on OPP serves as a bioorthogonal handle for subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, enabling visualization, isolation, and identification of the nascent proteome.
Key Advantages of OPP-based Labeling:
-
Direct Measurement of Protein Synthesis: OPP incorporation is a direct measure of translational activity.
-
No Requirement for Methionine-free Media: Unlike amino acid analogs such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), OPP labeling does not require depleting cells of methionine, which can be stressful for some cell types.
-
Rapid Labeling: Significant labeling can be achieved in short incubation times, allowing for the capture of dynamic changes in protein synthesis.
-
Versatile Detection: The alkyne handle allows for conjugation with a wide array of azide-containing reporters for various downstream applications.
Principle of the Method
The labeling of nascent proteins in cell lysate using OPP involves a two-step process:
-
Metabolic Labeling: Cells are incubated with OPP, which is incorporated into newly synthesized proteins by the ribosomal machinery.
-
Click Chemistry Reaction: The cell lysate containing the OPP-labeled proteins is then subjected to a copper(I)-catalyzed click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). This results in the covalent attachment of the reporter to the nascent proteins, allowing for their detection and analysis.
Quantitative Data Summary
The efficiency of OPP labeling can be influenced by factors such as cell type, OPP concentration, and incubation time. The following tables provide a summary of typical experimental parameters and a qualitative comparison with another common nascent protein labeling method.
| Parameter | Recommended Range | Notes |
| OPP Concentration | 10 - 50 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity. |
| Incubation Time | 30 minutes - 4 hours | Shorter times capture rapid translational changes, while longer times increase the overall signal. |
| Cell Density | 70-80% confluency | Ensure cells are in a healthy, actively growing state for optimal protein synthesis. |
| Protein Lysate Concentration | 1 - 5 mg/mL | A sufficient protein concentration is necessary for robust detection. |
| Feature | O-propargyl-puromycin (OPP) | L-homopropargylglycine (HPG) |
| Mechanism | Puromycin analog, C-terminal incorporation, translation termination. | Methionine analog, incorporates in place of methionine. |
| Media Requirement | Standard culture medium. | Methionine-free medium required for efficient incorporation. |
| Labeling Time | Short (minutes to hours). | Typically longer (hours). |
| Signal Intensity | Generally strong signal-to-noise ratio. | Can have higher overall fluorescence, especially for high molecular weight proteins. |
| Toxicity | Can be cytotoxic at high concentrations or with long incubation times due to translation inhibition. | Generally lower toxicity as it is incorporated into full-length proteins. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells with OPP
This protocol describes the labeling of nascent proteins in live mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
O-propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and grow to 70-80% confluency.
-
OPP Labeling:
-
Thaw the OPP stock solution.
-
Add OPP to the cell culture medium to the desired final concentration (e.g., 20 µM).
-
Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C and 5% CO₂.
-
Optional: As a negative control, treat a separate plate of cells with a translation inhibitor (e.g., cycloheximide) for 15-30 minutes before adding OPP.
-
-
Cell Lysis:
-
Aspirate the medium containing OPP.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the OPP-labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Labeling of OPP-tagged Proteins in Cell Lysate
This protocol describes the "clicking" of an azide-functionalized reporter molecule to the OPP-labeled proteins in the cell lysate.
Materials:
-
OPP-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (e.g., 1-10 mM in DMSO or water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed for a 170 µL total reaction volume (can be scaled as needed):
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide reporter solution (final concentration ~294 µM)
-
-
Add Click Reaction Catalysts:
-
Add 10 µL of 100 mM THPTA solution (final concentration ~5.9 mM). Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution (final concentration ~1.2 mM). Vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~17.6 mM).
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification (if using a biotin-azide reporter) followed by mass spectrometry.
Visualizations
References
- 1. Rapid cell type-specific nascent proteome labeling in Drosophila | eLife [elifesciences.org]
- 2. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Br-5MP-Propargyl: A Covalent Probe for Quantitative Kinase Profiling
Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Br-5MP-Propargyl is a novel covalent probe built on a 4-aminopyrazolo[3,4-d]pyrimidine scaffold. This class of compounds is recognized for its potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] The design of this compound incorporates a propargyl group, a versatile chemical handle that can be utilized in "click chemistry" reactions.[1][4] This feature allows for the attachment of reporter tags, such as biotin for affinity enrichment or fluorophores for imaging, subsequent to covalent modification of the target protein. This application note provides a detailed protocol for the use of this compound in quantitative proteomics experiments to identify and quantify kinase targets in a complex biological sample.
The core structure, a pyrazolo[3,4-d]pyrimidine, acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases. The incorporated electrophilic "warhead" allows for the formation of a covalent bond with a nucleophilic residue, often a cysteine, within the kinase's active site. This covalent and irreversible binding makes this compound a powerful tool for activity-based protein profiling (ABPP), a chemoproteomic strategy to study enzyme function directly in native biological systems.
Principle and Workflow
The application of this compound in quantitative proteomics typically follows a competitive activity-based protein profiling (ABPP) workflow. This method allows for the identification of protein targets of a test compound (e.g., a newly developed kinase inhibitor) and the assessment of its binding affinity and selectivity across the proteome.
The general workflow is as follows:
-
Treatment: A biological sample (e.g., cell lysate or intact cells) is treated with a test inhibitor at various concentrations.
-
Probe Labeling: The sample is then incubated with the this compound probe. The probe will covalently label the active sites of its target kinases that are not already occupied by the test inhibitor.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment: Biotin-tagged proteins are enriched from the complex mixture using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested into peptides, which are then analyzed and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
By comparing the abundance of enriched proteins between the inhibitor-treated and control samples, one can identify the specific targets of the test inhibitor and determine its potency and selectivity.
Experimental Protocols
Materials and Reagents
-
This compound probe (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test kinase inhibitor (stock solution in DMSO)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Biotin-azide
-
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6M Urea, PBS)
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Protocol: Competitive ABPP in Cell Lysate
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Competitive Inhibition:
-
Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.
-
Add the test kinase inhibitor at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Probe Labeling:
-
Add this compound probe to each lysate to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare a "click mix" containing TCEP, TBTA, CuSO4, and biotin-azide.
-
Add the click mix to each lysate and incubate for 1 hour at room temperature to attach the biotin tag.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin magnetic beads to each sample.
-
Incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, 6M Urea, and finally PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Data Analysis and Presentation
The raw mass spectrometry data is processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. The relative abundance of each identified protein is determined by comparing the signal intensities of its corresponding peptides across different experimental conditions.
The primary data output will be a list of proteins identified and their relative abundance in each sample. The effect of the test inhibitor on the labeling of a particular protein by this compound is assessed by the decrease in its abundance in the inhibitor-treated samples compared to the vehicle control.
Illustrative Quantitative Data
The following tables present hypothetical data from a competitive ABPP experiment using this compound and a test kinase inhibitor.
Table 1: Top 10 Kinase Targets of this compound (Illustrative Data)
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe vs. DMSO) |
| P00533 | EGFR | Epidermal growth factor receptor | 52.3 |
| P06213 | LCK | Tyrosine-protein kinase Lck | 45.8 |
| P00519 | ABL1 | Tyrosine-protein kinase ABL1 | 38.1 |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | 35.5 |
| Q13153 | BTK | Tyrosine-protein kinase BTK | 31.2 |
| P31749 | JAK1 | Tyrosine-protein kinase JAK1 | 28.9 |
| P42336 | MET | Hepatocyte growth factor receptor | 25.4 |
| Q9Y243 | TEC | Tyrosine-protein kinase Tec | 22.7 |
| P29317 | LYN | Tyrosine-protein kinase Lyn | 20.1 |
| P08631 | YES1 | Proto-oncogene tyrosine-protein kinase Yes | 18.6 |
Table 2: Dose-Dependent Inhibition of Kinase Targets by a Test Inhibitor (Illustrative Data)
| Gene Name | % Remaining Labeling (0.1 µM Inhibitor) | % Remaining Labeling (1 µM Inhibitor) | % Remaining Labeling (10 µM Inhibitor) | % Remaining Labeling (100 µM Inhibitor) |
| EGFR | 95.2 | 50.1 | 5.3 | 1.2 |
| LCK | 98.1 | 85.3 | 42.1 | 15.8 |
| ABL1 | 99.5 | 90.2 | 65.7 | 30.4 |
| SRC | 97.8 | 78.9 | 35.6 | 10.1 |
| BTK | 80.3 | 25.4 | 2.1 | 0.5 |
| JAK1 | 99.8 | 95.1 | 80.3 | 55.2 |
| MET | 96.5 | 65.2 | 15.8 | 3.4 |
| TEC | 82.1 | 30.5 | 3.2 | 0.8 |
| LYN | 98.9 | 88.6 | 50.1 | 22.3 |
| YES1 | 98.2 | 80.1 | 38.9 | 12.5 |
Signaling Pathway Context
This compound, as a kinase-targeted probe, can be used to investigate various signaling pathways implicated in diseases such as cancer. For instance, many of the putative targets listed in Table 1 are key components of growth factor receptor signaling and downstream pathways like the MAPK and PI3K/AKT pathways.
Conclusion
This compound is a promising chemical probe for the quantitative, activity-based profiling of kinases in complex proteomes. Its pyrazolopyrimidine scaffold provides a strong basis for kinase binding, while the propargyl group enables versatile downstream applications through click chemistry. The detailed protocol and illustrative data provided herein serve as a guide for researchers to employ this probe for target identification, validation, and selectivity profiling of novel kinase inhibitors, thereby accelerating drug discovery efforts.
References
- 1. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Br-5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1] This bioorthogonal reaction has found widespread use in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]
This document provides detailed application notes and protocols for the use of a novel propargylated purine analog, Br-5MP-Propargyl (8-bromo-5-methoxy-9-propargyl-9H-purine), in CuAAC reactions. Purine analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The introduction of a bromine atom can further enhance therapeutic activity and influence the metabolic profile of a drug candidate. The propargyl group serves as a versatile handle for CuAAC-mediated conjugation to a wide variety of azide-containing molecules, such as peptides, proteins, and small molecule probes.
The resulting triazole-linked conjugates of this compound have potential applications in the development of novel therapeutics, diagnostic agents, and chemical probes for studying biological systems. The 1,2,3-triazole ring is a known pharmacophore present in numerous approved drugs and can act as a stable linker in bioconjugates.
Applications
The triazole products derived from the CuAAC reaction with this compound can be utilized in several key areas of drug discovery and chemical biology:
-
Fragment-Based Drug Discovery (FBDD): this compound can be "clicked" onto a library of azide-containing fragments to rapidly generate a diverse set of lead compounds for screening against various biological targets.
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the attachment of this compound to biomolecules, such as antibodies or proteins, for targeted drug delivery or to create novel bioconjugates with enhanced properties.
-
PROTACs and ADC Development: The modular nature of the CuAAC reaction is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where this compound could serve as the warhead or be part of the linker system.
-
Chemical Biology Probes: Conjugation of this compound to fluorescent dyes, biotin, or other reporter molecules via CuAAC can generate chemical probes to study its mechanism of action and identify its cellular targets.
Quantitative Data Summary
The following tables provide representative quantitative data for the CuAAC reaction of this compound with a model azide, benzyl azide. These values are based on typical results obtained for CuAAC reactions with similar propargylated nucleoside analogs and should be used as a starting point for optimization.
Table 1: Optimization of Reaction Conditions for CuAAC of this compound and Benzyl Azide
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent System | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) | THPTA (25) | t-BuOH/H₂O (1:1) | 4 | 92 |
| 2 | CuSO₄·5H₂O (1) | THPTA (5) | t-BuOH/H₂O (1:1) | 12 | 85 |
| 3 | CuI (5) | None | DMF | 8 | 78 |
| 4 | CuSO₄·5H₂O (5) | BTTAA (25) | H₂O | 2 | 95 |
| 5 | CuSO₄·5H₂O (2) | Betaine (10) | H₂O | 6 | 90 |
Yields are determined by ¹H NMR analysis of the crude reaction mixture.
Table 2: Substrate Scope for CuAAC with this compound
| Entry | Azide Partner | Product | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-((8-bromo-5-methoxy-9H-purin-9-yl)methyl)-1H-1,2,3-triazole | 4 | 92 |
| 2 | Azido-PEG3-Biotin | Biotin-PEG3-Triazole-Br-5MP | 6 | 88 |
| 3 | 3-Azidopropan-1-ol | 1-(3-Hydroxypropyl)-4-((8-bromo-5-methoxy-9H-purin-9-yl)methyl)-1H-1,2,3-triazole | 5 | 90 |
| 4 | 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | Sugar-Triazole-Br-5MP | 8 | 85 |
Reactions were performed under the optimized conditions from Table 1, Entry 1.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of approximately 0.1 M).
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (1 M) in deionized water.
-
In another separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 M) and THPTA (0.25 M) in deionized water.
-
To the stirred solution of the alkyne and azide, add the CuSO₄/THPTA premix to a final concentration of 1-5 mol% copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-25 mol%.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: CuAAC for Bioconjugation to a Peptide
This protocol provides a method for labeling an azide-modified peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving this compound)
-
Size-exclusion chromatography (SEC) or reversed-phase HPLC for purification
Procedure:
-
Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (10-50 mM) in DMSO or an appropriate aqueous buffer.
-
In a microcentrifuge tube, combine the peptide solution with the this compound stock solution (typically a 5-10 fold molar excess of the propargyl compound).
-
Prepare a fresh premixed solution of CuSO₄·5H₂O and THPTA in water (e.g., 20 mM CuSO₄ and 100 mM THPTA).
-
Add the CuSO₄/THPTA solution to the peptide/alkyne mixture to a final concentration of 50-250 µM copper.
-
Add aminoguanidine hydrochloride to a final concentration of 5 mM to scavenge reactive oxygen species.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by LC-MS analysis of small aliquots.
-
Once the reaction is complete, the labeled peptide can be purified by size-exclusion chromatography or reversed-phase HPLC to remove excess reagents.
Visualizations
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Simplified purinergic signaling pathway and potential modulation by Br-5MP-Triazole.
References
- 1. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20200398262A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i)-catalyzed azide-alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 4. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) | MDPI [mdpi.com]
- 5. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
Application Notes: Br-5MP-Propargyl for Fluorescent Labeling of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cysteine residues in proteins is a powerful tool for studying protein structure, function, and dynamics. Cysteine's unique nucleophilic thiol group and relatively low abundance make it an ideal target for specific chemical modification. This document describes the application of a novel thiol-reactive probe, 3-bromo-5-methylene pyrrolone propargyl (Br-5MP-Propargyl), for the fluorescent labeling of cysteine residues. This probe combines the high specificity and reactivity of the 3-bromo-5-methylene pyrrolone (3Br-5MP) scaffold for cysteine with the versatility of a terminal alkyne (propargyl) group for subsequent bioorthogonal "click" chemistry.[1][2][3][4]
The use of this compound enables a two-step labeling strategy. First, the probe specifically and efficiently reacts with cysteine residues on a target protein. Second, a fluorescent azide can be attached to the protein via the propargyl group using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This approach offers flexibility in the choice of fluorophore and allows for the introduction of other tags for various applications in proteomics and drug development.[5]
Principle of the Method
The labeling process occurs in two stages:
-
Cysteine Modification: The this compound probe reacts with the thiol group of a cysteine residue through a Michael addition reaction. The 3Br-5MP core exhibits high chemoselectivity for cysteine over other amino acid residues.
-
Fluorescent Labeling via Click Chemistry: The propargyl group introduced onto the protein serves as a handle for the covalent attachment of a fluorescent azide derivative. This reaction is highly specific and occurs under mild, biocompatible conditions, ensuring that the protein's structure and function are minimally perturbed.
Advantages of this compound
-
High Cysteine Specificity: The 3Br-5MP core provides superior specificity for cysteine residues compared to traditional maleimide-based reagents, which can exhibit off-target reactivity with other nucleophilic residues like lysine.
-
High Reactivity: The reaction between this compound and cysteine is rapid and efficient, proceeding to high yields under mild pH and temperature conditions.
-
Versatility of Click Chemistry: The terminal alkyne allows for the attachment of a wide variety of azide-containing molecules, including different fluorophores, biotin, or drug molecules.
-
Biocompatibility: The labeling reactions can be performed under physiological conditions, making the probe suitable for applications in living cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of 3Br-5MP based probes for cysteine labeling, based on published data for analogous compounds.
| Parameter | Value | Reference |
| Reaction pH Range | 6.0 - 9.5 | |
| Optimal Reaction pH | 7.5 | |
| Reaction Time for >96% Yield (with 2 equiv. of probe) | 5 minutes | |
| Reaction Temperature | 4°C to 37°C |
| Probe | Cysteine Specificity | Reactivity Comparison | Reference |
| 3Br-5MP | Exclusive modification on cysteine | Comparable to maleimide, higher than 5MP | |
| Maleimide | Modification on cysteine and N-terminal amino group | High | |
| 5MP | Exclusive modification on cysteine | Lower than 3Br-5MP and maleimide |
Experimental Protocols
Protocol 1: Labeling of Purified Protein with this compound
This protocol describes the first step of labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 100 mM HEPES or phosphate buffer, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 100 mM N-acetyl-cysteine or glutathione
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP or DTT. Incubate for 1 hour at room temperature. If DTT is used, it must be removed by dialysis or a desalting column before adding the probe, as it will react with this compound. TCEP does not need to be removed.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a final concentration of 10 mM N-acetyl-cysteine or glutathione to quench any unreacted this compound. Incubate for 10 minutes.
-
Removal of Excess Probe: Remove the unreacted probe and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Verification of Labeling (Optional): The successful modification of the protein can be confirmed by mass spectrometry.
Protocol 2: Fluorescent Tagging of this compound Labeled Protein via CuAAC
This protocol describes the second step, attaching a fluorescent azide to the propargyl-modified protein using a copper-catalyzed click reaction.
Materials:
-
This compound labeled protein (from Protocol 1)
-
Fluorescent Azide (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.0
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
This compound labeled protein (to a final concentration of 10-50 µM)
-
Fluorescent azide (to a final concentration of 100-500 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 5 mM)
-
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Removal of Excess Reagents: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
Analysis: The fluorescently labeled protein can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by fluorescence spectroscopy.
Visualizations
Caption: Reaction of this compound with a protein cysteine residue.
Caption: Experimental workflow for fluorescent labeling of cysteine residues.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing reducing agent concentration and incubation time. |
| Probe degradation. | Prepare fresh probe solutions and protect from light. | |
| Inaccessible cysteine residues. | Consider denaturing conditions if protein structure allows, or select a different labeling site. | |
| Non-specific Labeling | High probe concentration. | Optimize the molar excess of the probe. |
| Reaction pH is too high. | Perform the labeling reaction at a lower pH (e.g., 7.0-7.5). | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Minimize the volume of the probe stock solution added. |
| Protein instability under reaction conditions. | Optimize buffer components, pH, and temperature. |
Conclusion
This compound offers a robust and specific method for the fluorescent labeling of cysteine residues. Its high chemoselectivity and the flexibility of subsequent click chemistry make it a valuable tool for a wide range of applications in proteomics, including protein tracking, conformational analysis, and the development of targeted therapeutics. The provided protocols offer a starting point for the successful implementation of this powerful labeling strategy.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Br-5MP-Propargyl
Welcome to the technical support center for Br-5MP-Propargyl labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible protein labeling experiments. This compound is a thiol-specific labeling reagent containing a terminal alkyne, enabling a two-step labeling strategy: initial covalent modification of cysteine residues, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound labeling?
A1: this compound labeling is a two-step process. First, the 5-methylene pyrrolone (5MP) moiety reacts specifically with the thiol group of cysteine residues on the target protein via a Michael addition.[1] This step forms a stable covalent bond. The second step involves the propargyl group (a terminal alkyne) of the reagent, which participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin).[2][3]
Q2: What are the critical parameters to consider for the initial thiol-specific labeling step?
A2: Key considerations for the thiol-specific reaction include the reduction of disulfide bonds to ensure free cysteine availability, maintaining an optimal pH (typically 6.5-7.5) to facilitate the reaction while minimizing side reactions, and the removal of reducing agents prior to adding this compound.[4]
Q3: What are the essential components for the click chemistry (CuAAC) reaction?
A3: The CuAAC reaction requires a source of copper(I) ions, which is typically generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (such as sodium ascorbate).[2] A copper-stabilizing ligand, like THPTA or TBTA, is also crucial to enhance reaction efficiency and prevent catalyst oxidation.
Q4: Can I perform the thiol labeling and click reaction in a single step?
A4: It is highly recommended to perform the labeling in two distinct steps with a purification or buffer exchange step in between. The presence of reducing agents required for the thiol reaction (like DTT or TCEP) can interfere with the copper catalyst in the click reaction.
Q5: How can I quantify the labeling efficiency of my protein?
A5: Labeling efficiency can be assessed using several methods. Mass spectrometry can be used to determine the mass shift corresponding to the addition of the this compound and the final reporter tag. If a fluorescent reporter is used, the labeling efficiency can be quantified using fluorescence-based methods, such as comparing the fluorescence of the labeled protein to a standard curve or using techniques like fluorescent labeling absolute quantification (FLAQ).
Troubleshooting Guides
Problem 1: Low or No Labeling After the Thiol Reaction
Low signal after the initial reaction with this compound can be due to several factors related to the protein's cysteine residues.
| Potential Cause | Troubleshooting Steps |
| Oxidized Cysteine Residues | Cysteine residues may be forming disulfide bonds and are not available for labeling. Reduce the protein sample with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. Note that TCEP is often preferred as it is more stable and does not need to be removed before some thiol-reactive labeling, though removal is still recommended for CuAAC. |
| Presence of Interfering Reducing Agents | Residual DTT or other thiol-containing reducing agents will compete with the protein's cysteines for reaction with this compound. Remove the reducing agent after the reduction step using a desalting column or dialysis. |
| Inaccessible Cysteine Residues | The target cysteine may be buried within the protein's structure. Consider partial denaturation of the protein with a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) to expose the cysteine. This should be done with caution to avoid irreversible denaturation. |
| Incorrect pH of the Reaction Buffer | The Michael addition reaction is pH-dependent. The optimal pH for thiol-maleimide reactions (similar to 5MPs) is typically between 6.5 and 7.5. Ensure your reaction buffer is within this range. |
| Degraded this compound | The reagent may have degraded. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). It is advisable to use freshly prepared solutions. |
Problem 2: Low or No Signal After the Click Chemistry (CuAAC) Reaction
Even with successful initial thiol labeling, the subsequent click reaction can be a source of low efficiency.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure all buffers are degassed to remove oxygen. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). |
| Insufficient Reducing Agent or Ligand | The concentrations of the reducing agent and the copper-stabilizing ligand are critical. An excess of sodium ascorbate and ligand relative to the copper salt is recommended to maintain the catalytic activity. |
| Poor Solubility of Reagents | The azide-containing reporter molecule or the this compound-labeled protein may have poor solubility in the reaction buffer. Consider adding a co-solvent like DMSO or DMF (typically 5-20% v/v) to improve solubility. |
| Interfering Buffer Components | Buffers containing chelating agents (like EDTA) or primary amines (like Tris) can interfere with the copper catalyst. Use non-coordinating buffers such as phosphate or HEPES. |
| Inefficient Removal of Unreacted this compound | Excess unreacted this compound from the first step can compete with the labeled protein for the azide reporter in the click reaction. Ensure thorough removal of the unreacted reagent after the initial labeling step. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each specific protein.
Step 1: Thiol-Specific Labeling with this compound
-
Protein Preparation and Reduction:
-
Dissolve the purified protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
To reduce disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 1 hour at room temperature.
-
Remove TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Labeling Reaction:
-
Immediately after desalting, add this compound (from a fresh stock solution in DMSO) to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove excess unreacted this compound using a desalting column or dialysis against a buffer suitable for the subsequent click reaction (e.g., 100 mM phosphate buffer, pH 7.4).
-
Step 2: Click Chemistry (CuAAC) Reaction
-
Prepare Click Reagents:
-
Azide-Reporter Stock: Prepare a 10 mM stock solution of the azide-functionalized fluorophore or biotin in DMSO.
-
Copper(II) Sulfate Stock: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA) Stock: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, add the this compound-labeled protein.
-
Add the azide-reporter stock solution to a final concentration of 100-200 µM.
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add the Copper(II) Sulfate to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Gently mix and incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove excess click chemistry reagents and the unreacted azide-reporter by protein precipitation (e.g., with acetone or methanol/chloroform), dialysis, or using a desalting column.
-
Quantitative Data Summary: Typical Reaction Parameters
The following table provides starting concentrations for optimizing the CuAAC reaction.
| Component | Typical Final Concentration | Notes |
| This compound-Protein | 10 - 100 µM | Higher concentrations can lead to faster reaction rates. |
| Azide-Reporter | 100 - 500 µM | A 2- to 10-fold molar excess over the protein is common. |
| Copper(II) Sulfate | 50 - 500 µM | This is the precursor to the active Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A 5-fold excess relative to the copper is often used. |
| Sodium Ascorbate | 1 - 5 mM | A 10- to 50-fold excess relative to the copper ensures a reducing environment. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (37°C) can sometimes increase the reaction rate. |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress if possible. |
Visualizations
Caption: Workflow for two-step protein labeling with this compound.
Caption: Troubleshooting flowchart for low this compound labeling efficiency.
References
- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Br-5MP-Propargyl Reactions in Cell Lysates
Welcome to the technical support center for the use of Br-5MP-Propargyl and other propargyl-based chemical probes. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully applying these powerful tools for activity-based protein profiling in cell lysates.
Introduction to this compound as an Activity-Based Probe
This compound is an activity-based probe (ABP) designed for the selective labeling of active enzymes within a complex proteome, such as a cell lysate. Like other ABPs, it typically consists of three key components: a reactive group (the "warhead"), a linker, and a reporter handle. In this case, the propargyl group, which contains a terminal alkyne, serves as the reactive handle for downstream detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]
The propargyl warhead itself can covalently modify the active sites of certain enzymes. For instance, propargyl amides are known to react with active site cysteine residues in proteases like deubiquitinating enzymes (DUBs), forming a stable thioether bond.[1][3] This covalent and activity-dependent labeling allows for the specific identification and quantification of functional enzymes in a sample.
This guide will walk you through common challenges and optimization steps to ensure robust and reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I am seeing no or very weak signal from my labeled protein after the click reaction and SDS-PAGE analysis. What are the possible causes and solutions?
Answer:
Weak or absent signal is a common issue that can stem from several steps in the workflow. Here are the most likely causes and how to address them:
| Potential Cause | Recommended Solution |
| Inactive Target Enzyme | Ensure your lysis conditions preserve the activity of your target enzyme. Work quickly on ice and always include fresh protease and phosphatase inhibitors in your lysis buffer.[4] |
| Insufficient Probe Labeling | Optimize the concentration of the this compound probe and the incubation time. Perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) and a time-course experiment (e.g., 15 min, 30 min, 60 min) to find the optimal labeling conditions. |
| Inefficient Click Reaction | The CuAAC reaction is sensitive to several factors. Ensure your sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Verify the concentrations of all click reaction components (copper, ligand, azide reporter). Consider increasing the reaction time to 1-2 hours. |
| Degraded Azide Reporter Tag | Fluorophore-azides are often light-sensitive. Store them protected from light and minimize light exposure during the experiment. Prepare fresh aliquots if degradation is suspected. |
| Problematic Lysis Buffer | Buffers containing primary amines, such as Tris, can inhibit the CuAAC reaction. It is recommended to use buffers like HEPES or PBS for the click reaction step. If your lysis buffer contains Tris, consider a buffer exchange or protein precipitation and resuspension step before proceeding with the click reaction. |
| Insufficient Protein Concentration | Ensure you are loading a sufficient amount of total protein on your gel. We recommend a starting amount of 20-50 µg per lane. Quantify your protein concentration accurately using a BCA or Bradford assay before the click reaction. |
Question 2: My gel shows high background fluorescence across the entire lane, making it difficult to identify specific bands. How can I reduce this background?
Answer:
High background can obscure your specific signal. The goal is to maximize the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess Unreacted Azide Reporter | Ensure that the protein precipitation and washing steps after the click reaction are thorough. Washing the protein pellet with ice-cold methanol is crucial for removing excess reagents. Perform at least two methanol washes. |
| Non-specific Probe Binding | High concentrations of the this compound probe can lead to non-specific binding. Reduce the probe concentration. The optimal concentration is a balance between strong specific labeling and low background. |
| Copper-Mediated Protein Aggregation | The copper catalyst can sometimes cause protein aggregation, which can trap the fluorescent azide reporter. Ensure you are using a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) ion and improve reaction efficiency. |
| Reaction with Cysteine Residues | Terminal alkynes can sometimes react non-specifically with free cysteine residues on proteins in a process known as the thiol-yne reaction. While less common with terminal alkynes than strained alkynes, this can contribute to background. If this is suspected, you can try pre-treating your lysate with a cysteine-blocking agent like N-ethylmaleimide (NEM), but be aware this will also block the active site of cysteine-based target enzymes. |
| Long Incubation Times | While longer incubation can increase signal, it can also increase background. Optimize your click reaction time; 30-60 minutes at room temperature is a good starting point. |
Question 3: I am observing protein degradation in my samples, indicated by smearing or loss of high molecular weight bands on my Western blots or gels. How can I prevent this?
Answer:
Preserving protein integrity is critical for obtaining meaningful results.
| Potential Cause | Recommended Solution |
| Endogenous Protease Activity | Always work on ice and use a freshly prepared lysis buffer containing a broad-spectrum protease inhibitor cocktail. |
| Sample Handling | Minimize the time between cell lysis and analysis. Avoid repeated freeze-thaw cycles of your lysates, which can denature and degrade proteins. Store lysates at -80°C for long-term storage. |
| Sonication-Induced Heating | If using sonication to shear DNA and lyse cells, perform it in short bursts on ice to prevent sample heating, which can lead to protein denaturation and degradation. |
Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for labeling proteins in cell lysates with this compound, followed by a CuAAC reaction for fluorescent detection. This protocol is a starting point and should be optimized for your specific cell type and target protein.
Protocol 1: Labeling of Cell Lysates with this compound and Click Chemistry
A. Cell Lysis and Protein Quantification
-
Cell Harvesting: Harvest cultured cells by centrifugation (for suspension cells) or by scraping (for adherent cells). Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails. A common starting point is 1 mL of lysis buffer per 10^7 cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
Normalization: Adjust the protein concentration of all samples to a final concentration of 1-5 mg/mL with lysis buffer.
B. Activity-Based Probe Labeling
-
Incubation: In a microcentrifuge tube, add 50 µL of your normalized cell lysate (e.g., at 2 mg/mL, for 100 µg of protein).
-
Add this compound from a DMSO stock solution to the desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to a negative control sample.
-
Incubate for 30-60 minutes at 37°C (or the optimal temperature for your target enzyme).
C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-&-Go™ Cocktail: Sequentially add the following reagents to the labeled lysate. Vortex briefly after each addition. The final concentrations provided here are a good starting point but may require optimization.
| Component | Stock Concentration | Volume to Add (per 50 µL lysate) | Final Concentration |
| Azide Reporter (e.g., Azide-Fluor 488) | 1 mM in DMSO | 1 µL | ~20 µM |
| THPTA Ligand | 100 mM in H₂O | 1 µL | ~2 mM |
| Copper (II) Sulfate (CuSO₄) | 20 mM in H₂O | 2.5 µL | 1 mM |
| Sodium Ascorbate (Reducing Agent) | 300 mM in H₂O (prepare fresh) | 2.5 µL | 15 mM |
-
Reaction: Protect the reaction from light and incubate at room temperature for 30-60 minutes on a rotator.
D. Protein Precipitation and Sample Preparation
-
Precipitation: Add 600 µL of ice-cold methanol to the ~57 µL reaction mixture to precipitate the protein. Vortex briefly.
-
Incubation: Incubate at -20°C for at least 2 hours or overnight.
-
Pelleting: Centrifuge at 20,000 x g for 20 minutes at 4°C. Carefully decant the supernatant.
-
Washing: Resuspend the pellet in 500 µL of ice-cold methanol. Centrifuge again at 20,000 x g for 10 minutes at 4°C. Repeat this wash step once more to ensure complete removal of unreacted reagents.
-
Drying: After the final wash, carefully remove all methanol and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet.
-
Resuspension: Resuspend the pellet in 1X SDS-PAGE sample buffer (e.g., 30-50 µL). Heat at 95°C for 5-10 minutes before loading onto a gel for in-gel fluorescence scanning or subsequent Western blot analysis.
Diagrams: Workflows and Mechanisms
Visualizing the experimental process and the underlying chemical mechanism can aid in understanding and troubleshooting.
References
- 1. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubiqbio.com [ubiqbio.com]
- 4. oncolines.com [oncolines.com]
Preventing non-specific binding of Br-5MP-Propargyl
Disclaimer: The precise chemical structure of the "Br-5MP" moiety in "Br-5MP-Propargyl" is not publicly available in scientific literature or chemical databases. The propargyl group indicates its function as a terminal alkyne for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide provides troubleshooting strategies based on the common challenges encountered with alkyne-containing probes in cellular labeling experiments, assuming the "Br-5MP" moiety may contribute to non-specific interactions through properties like hydrophobicity or charge.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound?
Non-specific binding is the interaction of the this compound probe with cellular components other than its intended target. This can also refer to the non-specific binding of the fluorescent azide dye used for detection in the subsequent click reaction step. These unwanted interactions, often driven by hydrophobic or electrostatic forces, result in high background signals that can obscure the true signal, leading to misinterpretation of experimental results.[1]
Q2: What are the primary causes of non-specific binding in a click chemistry workflow?
Several factors can contribute to high background and non-specific signals:
-
Probe Properties: The this compound probe itself may be "sticky" due to hydrophobicity, leading to interactions with lipids, proteins, or hydrophobic pockets within the cell.
-
Probe Aggregation: Hydrophobic probes can form aggregates at higher concentrations, which then bind non-specifically to cellular structures.[1]
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Excess Probe Concentration: Using too much this compound increases the likelihood of low-affinity, non-specific interactions.
-
Non-Specific Dye Binding: The fluorescent azide used in the click reaction can bind non-specifically to cellular components, a common issue observed with certain dyes.[2]
-
Inadequate Blocking: Failure to block reactive sites on the cell or substrate can lead to binding of the probe or the detection reagents.[3]
-
Insufficient Washing: Not washing thoroughly enough after the probe incubation and click reaction steps fails to remove unbound probe and dye.[4]
Q3: How can I determine if my signal is specific?
The use of proper negative controls is essential. The most critical control is a "no-probe" sample:
-
Prepare two sets of samples (e.g., two coverslips of cells).
-
Incubate one with your complete labeling medium containing this compound.
-
Incubate the second ("no-probe" control) with the labeling medium that does not contain this compound.
-
Process both samples identically through fixation, permeabilization, the click reaction with the fluorescent azide, and all washing steps.
If you observe significant fluorescence in the "no-probe" control, it indicates that the fluorescent azide itself is binding non-specifically. If the background is much higher in the probe-treated sample than in the control, the this compound probe is likely binding non-specifically.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: High, diffuse background fluorescence throughout the cell.
This often indicates that either the probe or the fluorescent dye is binding non-specifically to various cellular components.
-
Is the fluorescent dye binding on its own?
-
Action: Run the "no-probe" negative control as described in FAQ Q3. If the control is bright, the problem lies with your fluorescent azide.
-
Solution:
-
Reduce Dye Concentration: Titrate the fluorescent azide concentration down. Start with 1-5 µM.
-
Increase Wash Steps: Add extra wash steps after the click reaction. Use a buffer containing a detergent like 0.1% Tween-20.
-
Add BSA to Click Reaction: Including 1% BSA in your click reaction cocktail can sometimes help reduce dye binding.
-
Change the Dye: Some fluorescent dyes are inherently "stickier" than others. Consider switching to a different fluorophore.
-
-
-
Is the this compound probe the source of the background?
-
Action: If the "no-probe" control is clean but the probe-treated sample has high background, the probe is the issue.
-
Solution:
-
Decrease Probe Concentration: This is the most effective first step. Perform a dose-response experiment to find the lowest concentration that still provides a specific signal.
-
Reduce Incubation Time: Shorten the time cells are exposed to the probe.
-
Optimize Washing: Increase the number and duration of washes after probe incubation but before fixation.
-
Include BSA in Incubation: Add 1% BSA to the cell culture medium during probe labeling to act as a carrier protein and reduce non-specific uptake.
-
-
Problem: Punctate or aggregated signal that does not match expected localization.
This can be caused by the aggregation of the probe before or after entering the cell.
-
Is the probe coming out of solution?
-
Action: Prepare the stock solution of this compound in a suitable solvent like DMSO. When diluting into your aqueous cell culture medium, vortex or pipette vigorously to ensure it is fully dissolved. Do not store diluted probe solutions for long periods.
-
Solution:
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the probe stock.
-
Test Solubility: If aggregation persists, you may need to evaluate the solubility of the probe or use a carrier protein like BSA in the medium.
-
Filter the Staining Solution: If you suspect aggregates, filter the final probe-containing medium through a 0.22 µm filter before adding it to the cells.
-
-
Experimental Protocols and Data Presentation
Detailed Protocol: Cellular Labeling and Click Reaction
This protocol provides a starting point for labeling fixed cells and includes key steps for optimization.
-
Cell Seeding: Plate cells on coverslips and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the this compound stock solution (e.g., in DMSO) into pre-warmed complete cell culture medium.
-
Optimization Point: Test a range of final probe concentrations (see Table 1).
-
Remove the old medium from cells and add the labeling medium.
-
Incubate for the desired time (e.g., 1-24 hours) at 37°C.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash cells 2 times with 1X PBS.
-
-
Fixation:
-
Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells 2 times with 1X PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10-20 minutes at room temperature.
-
Optimization Point: For potentially hydrophobic probes, a milder permeabilization using 0.1% Saponin or Digitonin might reduce the exposure of non-specific binding sites.
-
Wash cells 2 times with 1X PBS.
-
-
Blocking:
-
Block with a suitable blocking buffer (see Table 2) for 30-60 minutes at room temperature. This step is crucial to prevent non-specific binding of the fluorescent azide.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
860 µL of 1X PBS
-
10 µL of Fluorescent Azide stock (e.g., 1 mM in DMSO for a 10 µM final concentration)
-
20 µL of Copper (II) Sulfate stock (e.g., 50 mM in H₂O)
-
100 µL of Sodium Ascorbate stock (e.g., 100 mM in H₂O, always add last )
-
-
Note: Using a copper ligand like THPTA or BTTAA is highly recommended to improve reaction efficiency and protect cells.
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the click cocktail.
-
Wash cells 3 times with PBS containing 0.1% Tween-20.
-
Wash 2 times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Stain nuclei with DAPI or Hoechst.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Data Tables for Optimization
Table 1: Recommended Concentration Ranges for Optimizing Probe-Propargyl Labeling
| Parameter | Starting Concentration | Optimization Range | Rationale |
| This compound | 10 µM | 0.1 µM - 50 µM | Higher concentrations increase non-specific binding. Find the lowest concentration that gives a robust specific signal. |
| Fluorescent Azide | 5 µM | 1 µM - 20 µM | Dyes can bind non-specifically. Lower concentrations reduce background from the detection step itself. |
| Copper (II) Sulfate | 1 mM | 50 µM - 2 mM | Catalyzes the reaction. Too high can be toxic, too low can be inefficient. |
| Sodium Ascorbate | 10 mM | 2.5 mM - 50 mM | Reduces Cu(II) to the active Cu(I) state. Use a fresh solution. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Inexpensive, readily available. Good general-purpose blocker. | Can be a source of batch-to-batch variability. |
| Normal Goat/Donkey Serum | 5-10% in PBS | Very effective at blocking non-specific antibody/dye binding. | Must match the host species of the secondary antibody if one is used. More expensive. |
| Non-Fat Dry Milk | 5% in TBS/PBS | Inexpensive and effective for many applications. | Not recommended for biotin-avidin systems. May contain phosphoproteins that interfere with phospho-specific antibody detection. |
| Commercial Protein-Free Blockers | Per manufacturer | High consistency, no cross-reactivity with protein-based detection systems. | Generally more expensive. |
Visualizations
Experimental Workflow
References
Br-5MP-Propargyl stability in different reaction buffers
Welcome to the technical support center for Br-5MP-Propargyl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments using this propargyl-modified compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: While specific stability data for this compound is not extensively published, based on similar propargyl-modified nucleosides like 5-Ethynyl-2'-deoxyuridine (EdU), it is recommended to store this compound as a solid at -20°C or lower, desiccated, and protected from light.[1] A stock solution in an anhydrous solvent such as DMSO can also be stored at -20°C for up to a year.[1][2]
Q2: In which buffers is this compound expected to be stable?
A2: The propargyl ether linkage in this compound is generally stable in a variety of buffers commonly used for biochemical assays. Ethers are known to be relatively unreactive under neutral and basic conditions.[3][4] Therefore, buffers such as phosphate, HEPES, MOPS, and acetate are generally considered compatible. However, prolonged exposure to strongly acidic conditions (pH < 4) should be avoided as it can lead to acid-catalyzed hydrolysis of the ether bond.
Q3: Can I use Tris buffer for my click chemistry reaction with this compound?
A3: It is generally recommended to avoid Tris-based buffers in copper-catalyzed click chemistry reactions. The amine groups in Tris can chelate the copper(I) catalyst, reducing its effectiveness and leading to lower reaction efficiency. Buffers like PBS or HEPES are preferable alternatives.
Q4: My click chemistry reaction with this compound is showing low or no signal. What are the possible causes?
A4: Low signal in a click reaction can stem from several factors:
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Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.
-
Insufficient or Degraded Reagents: The reducing agent, typically sodium ascorbate, can degrade over time. It is crucial to use a freshly prepared solution.
-
Presence of Interfering Substances: Components in your reaction mixture such as thiols (from DTT or cysteine residues) or other metal chelators can interfere with the copper catalyst.
-
Steric Hindrance: The propargyl group on your molecule of interest might be in a sterically hindered position, making it inaccessible to the azide probe.
-
Low Reactant Concentrations: Click reactions are concentration-dependent, and very dilute solutions can result in poor yields.
Stability of Propargyl-Modified Nucleosides in Common Buffers
| Buffer System | pH Range | Expected Stability | Comments |
| Phosphate (PBS) | 6.0 - 8.0 | High | Generally considered a safe and compatible buffer for click chemistry and storage of propargyl-modified molecules. |
| HEPES | 7.0 - 8.0 | High | A non-coordinating buffer that is an excellent choice for copper-catalyzed reactions. |
| MOPS | 6.5 - 7.9 | High | Another "Good's" buffer suitable for click chemistry. |
| Acetate | 4.0 - 5.5 | Moderate | Use with caution. While suitable for some applications, prolonged incubation at the lower end of this pH range may lead to slow hydrolysis of the propargyl ether over time. |
| Citrate | 3.0 - 6.0 | Low to Moderate | Not recommended for long-term storage due to the potential for acid-catalyzed hydrolysis, especially at pH < 4. |
| Tris | 7.0 - 9.0 | High (for the compound) | Although the propargyl ether is stable, Tris buffer itself is not recommended for copper-catalyzed click reactions due to its chelating properties. |
Experimental Protocols
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for labeling this compound with an azide-containing molecule (e.g., a fluorescent dye). Optimization of reactant concentrations may be necessary for specific applications.
Materials:
-
This compound labeled biomolecule
-
Azide-functionalized detection reagent
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium Ascorbate (e.g., 100 mM in water, freshly prepared)
-
(Optional) Aminoguanidine (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the this compound labeled biomolecule and the azide-functionalized detection reagent in the reaction buffer.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules from oxidative damage.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
(Optional) Add aminoguanidine to the reaction mixture. Aminoguanidine can help prevent crosslinking of proteins by scavenging reactive oxygen species.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1 hour. The reaction should be protected from light if using a fluorescent azide.
-
The reaction progress can be monitored by an appropriate analytical method, such as LC-MS or fluorescence imaging.
Troubleshooting Guides
Guide 1: Low or No Click Reaction Signal
This guide provides a systematic approach to troubleshooting low or absent signal in your click chemistry experiment.
References
Technical Support Center: Quenching Unreacted Br-5MP-Propargyl
Welcome to the technical support center for labeling experiments using Br-5MP-Propargyl (5-bromo-4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-amine). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you effectively quench unreacted labeling reagent, minimizing background and ensuring high-quality results.
Disclaimer: The following protocols and recommendations are based on the known reactivity of the functional groups present in this compound, specifically the terminal alkyne and the bromo-pyrazole moiety. As this is a highly specific reagent, optimization for your particular experimental system is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a quenching step in my labeling experiment?
A quenching step is critical for terminating the labeling reaction and deactivating any excess, unreacted this compound. If not quenched, this excess reagent can react non-specifically with other molecules or surfaces during subsequent steps (e.g., cell lysis, microscopy, or gel electrophoresis), leading to high background signals and potentially false-positive results.[1]
Q2: What are the reactive groups on this compound that need to be quenched?
This compound has two primary reactive sites that should be considered for quenching:
-
The Terminal Alkyne (Propargyl Group): This is the intended reactive handle for conjugation, typically via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) or thiol-yne reactions.[2][3][4]
-
The Bromo-Pyrazole Moiety: The bromine atom on the pyrazole ring is an electrophilic site. While less reactive than an alkyl bromide, it could potentially react with strong nucleophiles, contributing to non-specific labeling over long incubation times.[5]
Q3: Which quenching reagents are recommended for unreacted this compound?
The choice of quenching reagent depends on the chemistry you are using for labeling and your experimental system. The most common strategies involve "capping" the highly reactive terminal alkyne.
| Quenching Reagent | Target Functional Group | Reaction Type | Typical Concentration | Advantages | Disadvantages & Considerations |
| Small Azide (e.g., Sodium Azide, Azido-PEG) | Terminal Alkyne | Azide-Alkyne Cycloaddition | 1-10 mM | Highly efficient and specific for alkynes; adduct is stable. | Sodium azide is highly toxic and can form explosive compounds with heavy metals and some solvents. Use with caution and follow safety protocols. |
| Small Thiol (e.g., L-Cysteine, Glutathione) | Terminal Alkyne | Thiol-Yne Reaction | 5-20 mM | Biocompatible; thiols are readily available and effective. | Can be reversible under certain conditions; potential for disulfide bond formation. |
| Sodium Thiosulfate (Na₂S₂O₃) | Bromo- group | Reduction | 10-50 mM | Effective at reducing halogens; inexpensive. | May not be efficient for aryl bromides under physiological conditions; primarily used for quenching elemental bromine. |
| Sodium Bisulfite (NaHSO₃) | Bromo- group / Alkyne | Reduction / Addition | 10-50 mM | Acts as a reducing agent for halogens. | Can potentially add to the alkyne (Michael addition if activated); less common for quenching alkynes in bioconjugation. |
Q4: Can the quenching reaction affect my labeled biomolecule?
Yes, it is possible. A well-chosen quenching protocol should be inert to your labeled target.
-
High concentrations of reducing agents could potentially cleave disulfide bonds within proteins.
-
Extreme pH conditions required for some quenching reactions could denature proteins.
-
The quencher should be chosen to be orthogonal to the functional groups present in your biological sample. For most biological applications, small azides or thiols are preferred as they are highly specific for the alkyne group under biocompatible conditions.
Troubleshooting Guide
High background and low signal are common issues in labeling experiments. The following guide provides strategies to address these problems, with a focus on the quenching step.
Problem 1: High, Diffuse Background Signal
| Possible Cause | Recommended Solution(s) |
| Incomplete Quenching | • Increase Quencher Concentration: Perform a titration to find the optimal concentration. Start by doubling the current concentration. • Extend Incubation Time: Allow the quenching reaction to proceed for a longer duration (e.g., increase from 15 minutes to 30-60 minutes). • Switch Quenching Reagent: If using a thiol, consider switching to an azide-based quencher, which may be more efficient in your system. |
| Non-Specific Binding of Labeling Reagent or Quenched Adduct | • Enhance Washing Steps: Increase the number and duration of washes after the quenching step. Use a mild detergent (e.g., 0.05% Tween-20) in your wash buffer to reduce non-specific hydrophobic interactions. • Include a Blocking Step: Before labeling, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. |
| Cellular Autofluorescence | • Use an Autofluorescence Quenching Agent: Commercial quenching agents can be applied after fixation and prior to imaging to reduce background from endogenous fluorophores. • Select a Different Fluorophore: If possible, use a labeling reagent with a fluorophore in the red or far-red spectrum, where cellular autofluorescence is typically lower. |
Problem 2: Low or No Specific Signal
| Possible Cause | Recommended Solution(s) |
| Quencher Interference | • Ensure Correct Order of Operations: The quenching step must be performed after the labeling reaction is complete. Premature addition of the quencher will consume the this compound before it can label your target. |
| Degradation of Labeled Product | • Use Milder Quenching Conditions: If you suspect the quenching reagent is affecting your target, reduce its concentration or switch to a more biocompatible option (e.g., L-cysteine). • Check Buffer Stability: Some pyrazole derivatives can be unstable at high pH. Ensure your labeling and quenching buffers are within a stable pH range (typically pH 7.0-8.0). |
| Inefficient Labeling | • This is unrelated to quenching but is a common cause of low signal. Optimize the labeling reaction itself by titrating the concentration of this compound, adjusting the reaction time, or ensuring the catalyst (if used) is active. |
Experimental Protocols & Visualizations
Experimental Workflow
The general workflow for a labeling experiment involving a quenching step is outlined below.
Caption: General workflow for labeling and quenching.
Troubleshooting Logic for High Background
This diagram provides a decision-making process for diagnosing the cause of high background signal.
Caption: Troubleshooting decision tree for high background.
Protocol 1: Quenching with an Azide Reagent
This protocol is ideal for experiments where the labeling occurs via a mechanism other than azide-alkyne cycloaddition.
Materials:
-
Azide Quenching Stock Solution: 100 mM of a small, water-soluble azide (e.g., sodium azide or 3-azido-1-propanol) in your reaction buffer.
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to your institution's guidelines. Never mix with acid, as this generates toxic hydrazoic acid gas. Do not dispose of down the drain to avoid the formation of explosive metal azides in plumbing.
-
-
Reaction mixture containing unreacted this compound.
Procedure:
-
Following the completion of your labeling reaction, add the Azide Quenching Stock Solution to your reaction mixture to a final concentration of 1-10 mM.
-
Mix gently by inversion or slow vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Proceed to your standard washing and downstream processing steps to remove the quenched reagent and excess quencher.
Protocol 2: Quenching with a Thiol Reagent
This protocol uses a biocompatible thiol to quench the terminal alkyne via a thiol-yne reaction.
Materials:
-
Thiol Quenching Stock Solution: 200 mM L-cysteine or reduced glutathione in a pH 7.0-8.0 buffer. Prepare this solution fresh before each use, as thiols can oxidize in solution.
-
Reaction mixture containing unreacted this compound.
Procedure:
-
After your labeling reaction is complete, add the Thiol Quenching Stock Solution to achieve a final concentration of 10-20 mM.
-
Mix gently.
-
Incubate for 30 minutes at room temperature.
-
Proceed with your standard washing protocol to remove the quenched reagent and excess thiol.
Protocol 3: Quenching with Sodium Thiosulfate
This protocol targets the bromo- group and is a more general-purpose chemical quench. Its suitability for sensitive biological samples should be confirmed empirically.
Materials:
-
Sodium Thiosulfate Stock Solution: 1 M Sodium Thiosulfate (Na₂S₂O₃) in deionized water.
-
Reaction mixture containing unreacted this compound.
Procedure:
-
At the end of your labeling reaction, add the Sodium Thiosulfate Stock Solution to a final concentration of 20-50 mM.
-
Mix gently and incubate for 15-20 minutes at room temperature.
-
Proceed to washing steps. Note that this will introduce a higher salt concentration to your sample, which may require additional dialysis or buffer exchange depending on your downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Minimizing off-target reactions of Br-5MP-Propargyl with other amino acids
Welcome to the technical support center for the Br-5MP-Propargyl chemical probe. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize off-target reactions and ensure the specific labeling of your protein of interest.
Frequently Asked Questions (FAQs)
FAQ 1: What is the intended target of this compound, and what are the most common off-target amino acids?
This compound is an electrophilic chemical probe designed for the covalent labeling of a specific target residue within a protein binding site. The propargyl group acts as a reactive handle for subsequent ligation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
The reactivity of the propargyl group is based on its electrophilic nature, making it susceptible to attack by nucleophilic amino acid side chains.[1][2][3][4] While the "Br-5MP" core is designed to confer specificity for the intended target, off-target reactions can occur, primarily with highly nucleophilic residues that are surface-exposed on other proteins. The most common off-target amino acids are:
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Cysteine (Cys): The thiolate anion (RS⁻) of cysteine is a potent "soft" nucleophile that readily reacts with soft electrophiles like the propargyl group.[1] This is often the most significant source of off-target labeling.
-
Lysine (Lys): The ε-amino group of lysine is a strong nucleophile, particularly in its unprotonated state at physiological or slightly basic pH.
-
Histidine (His): The imidazole side chain of histidine can act as a nucleophile, leading to potential off-target modification.
-
Methionine (Met), Tyrosine (Tyr), Serine (Ser), Threonine (Thr): These residues are generally less reactive but can become targets under specific conditions, such as in highly reactive local microenvironments or at higher pH values.
The relative reactivity can be influenced heavily by the experimental conditions, particularly pH, which affects the protonation state of the amino acid side chains.
Table 1: Relative Off-Target Reactivity of Nucleophilic Amino Acids with Electrophilic Probes
| Amino Acid | Nucleophilic Group | Relative Reactivity (at pH 7.4) | Key Considerations |
| Cysteine | Thiolate (-S⁻) | +++++ | Highly reactive; pKa of thiol is ~8.3 but can be lower in protein microenvironments. |
| Lysine | ε-Amino (-NH₂) | +++ | Reactivity increases with pH as the group becomes deprotonated (pKa ~10.5). |
| Histidine | Imidazole | ++ | Moderately reactive; pKa is ~6.0, so it is largely neutral and nucleophilic at pH 7.4. |
| Methionine | Thioether (-S-CH₃) | + | Weakly nucleophilic. |
| Ser/Thr | Hydroxyl (-OH) | + | Generally poor nucleophiles unless activated (e.g., in a catalytic triad). |
FAQ 2: My labeling experiment shows high background and many non-specific bands on my gel. How can I reduce this?
High background is a common issue stemming from both non-specific binding of the probe and covalent off-target reactions. A systematic approach to optimizing your experimental protocol is crucial.
Troubleshooting Steps:
-
Optimize Probe Concentration: Using an excessively high concentration of this compound can drive off-target reactions. Perform a dose-response experiment to find the lowest effective concentration that still provides robust labeling of your target.
-
Reduce Incubation Time: Minimize the reaction time to the shortest duration necessary for on-target labeling. This limits the time available for slower, off-target reactions to occur.
-
Modify Lysis and Wash Buffers: Increase the stringency of your buffers to reduce non-covalent binding.
-
Detergents: Add or increase the concentration of mild detergents like Tween-20 or Triton X-100 (e.g., 0.1% to 0.5%) in your wash buffers.
-
Salt Concentration: Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) to disrupt electrostatic interactions.
-
-
Include Blocking Agents: Pre-incubate your cell lysate with blocking agents like bovine serum albumin (BSA) or casein to occupy non-specific binding sites before adding the probe.
-
Perform Pre-Clearing: Before adding the probe, incubate the lysate with beads alone (e.g., protein A/G or streptavidin agarose) to remove proteins that non-specifically bind to the beads.
Below is a workflow to guide your optimization process.
FAQ 3: How do I validate that the observed labeling is specific to my target protein?
Validating on-target activity is essential to ensure your results are meaningful. This typically involves a series of control experiments designed to compete with or eliminate the specific interaction.
Recommended Control Experiments:
-
Unlabeled Competitor: Pre-incubate the biological sample with a 10-50 fold excess of an unlabeled small molecule binder/inhibitor of your target protein before adding the this compound probe. A significant reduction in the labeling signal indicates that the probe is binding to the intended site.
-
Structurally Similar Inactive Probe: Use a control probe that is structurally similar to this compound but lacks the reactive propargyl group. This control helps differentiate covalent labeling from non-covalent binding.
-
Genetic Knockdown/Knockout: The most definitive control is to perform the labeling experiment in a cell line where your target protein has been knocked down (e.g., via siRNA/shRNA) or knocked out (e.g., via CRISPR). The specific labeling band should disappear in these cells compared to a wild-type control.
-
Heat Denaturation: Heat-denaturing the protein lysate before adding the probe should abolish labeling that depends on a specific 3D binding pocket but may not eliminate all off-target reactions with accessible nucleophiles.
Experimental Protocols
Protocol 1: Optimizing Probe Concentration and Incubation Time
This protocol describes a method to determine the optimal concentration and incubation time for this compound to maximize the signal-to-noise ratio (on-target vs. off-target labeling).
Materials:
-
Cell lysate containing the protein of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Click chemistry reagents (e.g., Azide-biotin, CuSO₄, TBTA, Sodium Ascorbate)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Lysate: Prepare fresh cell lysate and determine the total protein concentration using a BCA or Bradford assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
Set up Reactions: Aliquot 100 µL of lysate into multiple microcentrifuge tubes.
-
Probe Titration (Time-Constant):
-
Set up a series of reactions with varying final concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Add the probe to each tube and incubate for a fixed time (e.g., 30 minutes) at room temperature with gentle rotation.
-
Include a DMSO-only vehicle control.
-
-
Time Course (Concentration-Constant):
-
Using the most promising concentration from step 3 (e.g., 1 µM), set up a series of reactions.
-
Incubate for varying durations (e.g., 5, 15, 30, 60, 120 minutes) at room temperature.
-
-
Click Reaction:
-
Stop the labeling reaction by adding the click chemistry cocktail to each tube. For example, add pre-mixed azide-biotin (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and fresh sodium ascorbate (1 mM).
-
Incubate for 1 hour at room temperature.
-
-
Enrichment and Analysis:
-
Add streptavidin beads to each reaction and incubate for 1 hour to pull down labeled proteins.
-
Wash the beads 3-5 times with stringent wash buffer (e.g., lysis buffer with 0.5% SDS).
-
Elute the proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the results by SDS-PAGE followed by Western blotting for your target protein or by silver staining/Coomassie to visualize all labeled proteins.
-
-
Data Interpretation: Identify the condition that provides the strongest band for your target protein with the lowest intensity of background bands. This represents your optimal concentration and time.
Table 2: Example Data for Probe Optimization
| Probe Conc. (µM) | Incubation Time (min) | Target Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 0.1 | 30 | 150 | 100 | 1.5 |
| 0.5 | 30 | 600 | 250 | 2.4 |
| 1.0 | 30 | 1200 | 450 | 2.7 |
| 2.0 | 30 | 1350 | 900 | 1.5 |
| 5.0 | 30 | 1400 | 1800 | 0.8 |
| 1.0 | 5 | 400 | 150 | 2.6 |
| 1.0 | 15 | 950 | 300 | 3.2 |
| 1.0 | 30 | 1200 | 450 | 2.7 |
| 1.0 | 60 | 1250 | 1000 | 1.3 |
| 1.0 | 120 | 1300 | 2500 | 0.5 |
In this example, 1.0 µM for 15 minutes would be the optimal condition.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of reducing agents like DTT or TCEP on Br-5MP-Propargyl labeling
Welcome to the technical support center for Br-5MP-Propargyl labeling. This guide provides answers to frequently asked questions and troubleshooting advice regarding the impact of reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) on your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the maleimide group in this compound, and what is its primary target?
The this compound probe contains a maleimide group, which is a thiol-reactive moiety. Its primary function is to form a stable thioether bond with sulfhydryl groups (-SH) on biomolecules.[1] In proteins, the most common targets are the side chains of cysteine residues.[2] This reaction is most efficient and specific at a pH range of 6.5 to 7.5.[1][3]
Q2: Can I include DTT in my reaction buffer during this compound labeling?
No. DTT (dithiothreitol) contains free thiol groups and will react directly with the maleimide group of the this compound probe.[1] This reaction competes with the labeling of your target protein, leading to significantly reduced or no labeling efficiency. Therefore, DTT must be completely removed from the protein solution before adding the maleimide probe. Methods like dialysis or the use of desalting columns are essential for this removal step.
Q3: Is TCEP a better alternative to DTT for use with this compound?
TCEP (tris(2-carboxyethyl)phosphine) is a thiol-free reducing agent and is often considered more compatible with maleimide chemistry than DTT. For a long time, it was believed that TCEP did not need to be removed before labeling. However, several studies have now shown that TCEP can react with maleimides to form non-productive adducts, which reduces the concentration of available probe and can lower labeling efficiency. Therefore, while TCEP is preferred over DTT, for optimal and reproducible results, it is now recommended to remove TCEP prior to adding the this compound probe.
Q4: My protein has internal disulfide bonds that need to be reduced for labeling. What is the recommended procedure?
If your target cysteine residues are involved in disulfide bonds, you must first reduce them to make the sulfhydryl groups available for labeling. You can use either TCEP or DTT for this purpose. A 10-fold molar excess of the reducing agent is typically sufficient.
-
If using DTT: After reduction, you must remove the excess DTT using a desalting column or dialysis before proceeding with labeling.
-
If using TCEP: Incubate the protein with TCEP for 20-30 minutes at room temperature. While not always mandatory, it is highly recommended to remove the TCEP to prevent potential side reactions with the maleimide probe.
Q5: What is the optimal pH for the labeling reaction?
The maleimide group reacts most specifically with sulfhydryl groups at a pH between 6.5 and 7.5. At pH values above 8.5, the maleimide group can undergo hydrolysis, rendering it non-reactive, and it may also begin to react with primary amines (e.g., lysine residues), leading to non-specific labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Presence of DTT: The thiol groups in DTT are competing with your target protein for the this compound probe. | Remove DTT completely using a desalting column or dialysis before adding the probe. |
| Reaction with TCEP: Excess TCEP can react with and deplete the maleimide probe, reducing labeling efficiency. | Use the minimum effective concentration of TCEP for reduction (e.g., 2 mM) and remove it before labeling. Ensure the dye-to-thiol ratio is sufficiently high (e.g., >10:1) if TCEP cannot be removed. | |
| Re-oxidation of Thiols: Free sulfhydryl groups on the protein may have re-formed disulfide bonds after the reducing agent was removed. | Perform the labeling reaction immediately after removing the reducing agent. Work in degassed buffers to minimize oxidation. | |
| Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5. | Ensure your buffer is maintained between pH 6.5 and 7.5 for the duration of the reaction. | |
| Hydrolyzed Probe: The maleimide group on the probe has been hydrolyzed due to high pH (>8.0) or improper storage. | Prepare fresh probe solution and ensure the reaction pH does not exceed 7.5. Store stock solutions in anhydrous DMSO or DMF at -20°C. | |
| Inconsistent Results | Variable TCEP Concentration: The ratio of TCEP to the maleimide probe can significantly impact labeling, leading to variability. | Standardize your protocol by either always removing TCEP or by maintaining a precise and consistent TCEP-to-probe ratio in every experiment. |
| Instability of TCEP in Buffer: TCEP is not stable in phosphate buffers at neutral pH and can oxidize over time. | If using a phosphate buffer, prepare the TCEP solution immediately before use. Consider using other buffers like Tris or HEPES where TCEP is more stable. |
Data Summary: Reducing Agent Compatibility
| Feature | DTT (dithiothreitol) | TCEP (tris(2-carboxyethyl)phosphine) |
| Chemical Nature | Contains thiol groups. | Thiol-free phosphine-based reductant. |
| Reactivity with Maleimides | High. Reacts directly and rapidly, competing with the target. | Moderate. Can form non-productive adducts, especially at higher concentrations. |
| Removal Before Labeling | Mandatory. Must be completely removed. | Highly Recommended. Removal prevents side reactions and improves reproducibility. |
| Optimal pH for Reduction | Most effective at pH > 7.5. | Effective over a wide pH range (1.5-8.5). |
| Stability | Prone to air oxidation, especially at pH > 7.5. | Resistant to air oxidation, more stable in solution (except phosphate buffers). |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction and Purfication
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling.
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Prepare Protein Sample: Dissolve the protein to be labeled (typically 1-10 mg/mL) in a degassed buffer such as 1x PBS, HEPES, or Tris at pH 7.0-7.5.
-
Add Reducing Agent:
-
Using TCEP (Recommended): Add a 10-fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.
-
Using DTT: Add a 10-fold molar excess of DTT. Incubate for 30 minutes at 37°C.
-
-
Remove Reducing Agent:
-
Immediately following incubation, remove the excess reducing agent and byproducts. This is a critical step for both DTT and TCEP to ensure high labeling efficiency and reproducibility.
-
Use a desalting column (e.g., Sephadex G-25) equilibrated with the same degassed reaction buffer (pH 7.0-7.5).
-
-
Proceed Immediately: Use the purified, reduced protein immediately in the labeling protocol to prevent the re-formation of disulfide bonds.
Protocol 2: this compound Labeling of Reduced Protein
This protocol is for labeling a protein sample after it has been reduced and purified according to Protocol 1.
-
Prepare Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Determine Molar Ratio: A starting molar ratio of 10:1 to 20:1 (probe:protein) is recommended. This should be optimized for each specific protein and application.
-
Perform Conjugation:
-
Add the calculated volume of the this compound stock solution to the reduced protein solution while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional): To remove any unreacted probe, a small molecule thiol like β-mercaptoethanol or free cysteine can be added to the reaction mixture.
-
Purify Labeled Protein: Remove excess, unreacted probe by gel filtration, dialysis, or spin chromatography.
Diagrams
Caption: Decision workflow for using reducing agents in this compound labeling.
Caption: Competing reactions involving the this compound maleimide probe.
References
Identifying and minimizing byproducts in Br-5MP-Propargyl reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing byproducts in Br-5MP-Propargyl reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for the propargylation of a Bromo-5-Methylpyrimidine (Br-5MP)?
The propargylation of a Br-5MP substrate can typically proceed via two main pathways:
-
C-C Coupling (Sonogashira Reaction): This is a palladium-catalyzed cross-coupling reaction between the bromine on the pyrimidine ring and a terminal alkyne (e.g., propargyl alcohol or a protected version thereof). This reaction forms a C-C bond, attaching the propargyl group directly to the pyrimidine ring at the position of the bromine.[1][2]
-
N-Alkylation: If the pyrimidine ring has an available nitrogen atom with a lone pair of electrons, direct N-alkylation can occur with a propargyl halide (e.g., propargyl bromide) in the presence of a base. This forms a C-N bond.[3]
The specific nature of your "Br-5MP" substrate (i.e., the position of the bromine and the presence of other substituents) will determine the likely reaction pathway.
Q2: My Sonogashira reaction of Br-5MP is resulting in a low yield of the desired propargylated product. What are the common causes?
Low yields in Sonogashira reactions involving brominated pyrimidines are often due to several factors:
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Sub-optimal Reaction Conditions: The choice of palladium catalyst, ligand, copper(I) co-catalyst, base, solvent, and temperature are all critical. These parameters often need to be optimized for specific substrates.[1]
-
Poor Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. Higher temperatures may be required to drive the reaction to completion.
-
Byproduct Formation: The most common side reaction is the homocoupling of the terminal alkyne (Glaser-Hay coupling), which consumes the alkyne and reduces the yield of the desired product.
Q3: How can I minimize the formation of the alkyne homocoupling (Glaser-Hay) byproduct?
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, catalyzed by copper salts in the presence of an oxidant (often oxygen). To minimize this byproduct:
-
Maintain a Strict Inert Atmosphere: The exclusion of oxygen is crucial to suppress this side reaction.
-
Minimize Copper(I) Catalyst: Use the lowest effective concentration of the copper(I) co-catalyst.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.
-
Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and may be a suitable alternative if homocoupling is a persistent issue.
Q4: I am observing N-propargylation as a side product in my C-C coupling reaction. How can I improve the selectivity?
If your Br-5MP substrate has an accessible ring nitrogen, N-propargylation can compete with the desired C-C coupling, especially if you are using a propargyl halide. To favor C-C coupling:
-
Protect the Ring Nitrogen: If possible, protect the pyrimidine nitrogen with a suitable protecting group prior to the Sonogashira reaction.
-
Optimize Reaction Conditions: Carefully screen the base and solvent. A less basic, non-nucleophilic base might disfavor N-alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or very low product yield | Inactive catalyst, poor quality reagents, incorrect reaction conditions, substrate decomposition. | 1. Verify Reagents: Use fresh, high-purity Br-5MP, alkyne, and base. Ensure solvents are anhydrous and degassed. 2. Check Catalyst: Use a fresh, active palladium catalyst and copper(I) co-catalyst. 3. Optimize Conditions: Systematically vary the catalyst, ligand, base, solvent, and temperature. (See Table 1 for starting conditions). 4. Monitor Reaction: Track the reaction progress by TLC or LC-MS to check for starting material consumption and product formation. |
| Significant amount of alkyne homocoupling byproduct (Glaser-Hay coupling) | Presence of oxygen, high concentration of copper(I) catalyst. | 1. Improve Inert Atmosphere: Ensure the reaction is set up and maintained under a strict argon or nitrogen atmosphere. 2. Reduce Copper(I): Titrate down the amount of copper(I) iodide used. 3. Slow Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise over a period of time. 4. Copper-Free Protocol: Consider switching to a copper-free Sonogashira protocol. |
| Formation of multiple unidentified byproducts | Substrate or product decomposition at high temperatures, side reactions with the solvent or base. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Solvent and Base Screening: Try different anhydrous, non-reactive solvents (e.g., THF, Dioxane, Toluene) and bases (e.g., Triethylamine, Diisopropylethylamine). 3. Purification: Isolate and characterize the major byproducts to understand the decomposition pathways. |
| Incomplete consumption of starting Br-5MP | Insufficient catalyst loading, low reaction temperature, short reaction time. | 1. Increase Catalyst Loading: Incrementally increase the mol% of the palladium catalyst and ligand. 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring for decomposition. 3. Extend Reaction Time: Allow the reaction to run for a longer period, monitoring by TLC or LC-MS until the starting material is consumed. |
Data Presentation
The following tables provide representative quantitative data for Sonogashira coupling reactions of substrates analogous to Br-5MP. These can serve as a starting point for reaction optimization.
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of a Bromopyridine Derivative
| Parameter | Optimal Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
Table 2: Representative Yields for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Various Alkynes
| Alkyne | Product Yield (%) |
| Phenylacetylene | 93 |
| 4-Ethynylanisole | 85 |
| Propargyl alcohol | 90 |
| 3-Butyn-1-ol | 90 |
Note: These yields are for a specific bromopyridine substrate and may vary for Br-5MP.
Experimental Protocols
General Protocol for Sonogashira Coupling of Br-5MP
This is a general procedure and may require optimization for your specific Br-5MP substrate and alkyne.
Materials:
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Bromo-5-methylpyrimidine (Br-5MP) (1.0 eq)
-
Terminal alkyne (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Copper(I) iodide (CuI, 3-10 mol%)
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Amine base (e.g., Triethylamine, 2-3 eq)
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Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the Br-5MP, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Simplified mechanism of the Glaser-Hay homocoupling side reaction.
References
Technical Support Center: Br-5MP-Propargyl Labeled Peptides for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Br-5MP-Propargyl for labeling peptides for mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from labeling to mass spectrometry analysis.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The thiol-maleimide reaction is pH-dependent, with optimal reactivity typically between pH 6.5 and 7.5. | Ensure the labeling buffer is within the optimal pH range. Prepare fresh buffer for each experiment. |
| Reagent Instability: this compound may degrade over time, especially if not stored properly. | Aliquot the reagent upon receipt and store it desiccated at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Presence of Reducing Agents: DTT or BME in the sample will compete with cysteine thiols for the maleimide group. | Ensure complete removal of reducing agents before adding the this compound label. This can be achieved by dialysis, gel filtration, or buffer exchange. | |
| Inaccessible Cysteine Residues: The target cysteine residue may be buried within the peptide's three-dimensional structure. | Consider partial denaturation of the peptide with a low concentration of a denaturant like urea or guanidinium chloride. Optimize the concentration to expose the cysteine without irreversibly denaturing the peptide. | |
| Non-specific Labeling | Reaction with Other Nucleophiles: At higher pH (>8.0), maleimides can react with other nucleophilic side chains like lysine. | Maintain the labeling reaction pH between 6.5 and 7.5 to favor cysteine-specific modification. |
| Excess Labeling Reagent: A large excess of this compound can lead to non-specific binding. | Optimize the molar ratio of the labeling reagent to the peptide. Start with a 1.5 to 5-fold molar excess and titrate down if non-specific labeling is observed. | |
| Poor Click Chemistry (CuAAC) Yield | Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. | Degas all buffers and solutions thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized species.[2][3] |
| Inhibitors in the Sample: Components from the labeling reaction or the sample itself may inhibit the copper catalyst. | Purify the labeled peptide before the click reaction to remove potential inhibitors. Methods like C18 desalting or size-exclusion chromatography can be effective. | |
| Suboptimal Ligand Concentration: Copper-chelating ligands are used to stabilize the Cu(I) catalyst and prevent protein damage. Incorrect concentrations can reduce efficiency. | Use a copper-coordinating ligand such as THPTA or TBTA at an appropriate concentration to protect the catalyst and biomolecules.[1][2] | |
| Signal Suppression in Mass Spectrometry | Contaminants from Sample Preparation: Detergents, salts, and polymers can interfere with ionization. | Thoroughly desalt and clean up the sample after the click reaction and before MS analysis. C18 StageTips are a common and effective method for this. |
| Excess Reagents: Unreacted labeling or click chemistry reagents can suppress the signal of the labeled peptides. | Ensure the removal of excess reagents through appropriate cleanup steps. | |
| Difficulty in Peptide Identification | Unexpected Mass Shifts: Incomplete labeling or side reactions can lead to unexpected peptide masses. | Manually inspect the MS1 spectra for expected mass shifts corresponding to the label and any potential modifications. |
| Complex Fragmentation Spectra: The label can alter the fragmentation pattern of the peptide. | Use appropriate fragmentation methods (e.g., CID, HCD, ETD) and consider that the label itself might fragment. Include the mass of the label and any potential modifications in the database search parameters. |
Frequently Asked Questions (FAQs)
Labeling Reaction
Q1: What is the specific reactivity of this compound?
A1: this compound is a derivative of 5-Methylene pyrrolone (5MP) and is a thiol-specific reagent. It selectively reacts with the sulfhydryl group of cysteine residues in peptides and proteins through a Michael addition reaction. The "propargyl" group is a terminal alkyne that serves as a handle for subsequent click chemistry reactions.
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for the reaction of maleimides with thiols is between 6.5 and 7.5. At a more basic pH, the risk of non-specific reactions with other nucleophilic amino acid side chains, such as lysine, increases.
Q3: Is the linkage formed by this compound reversible?
A3: The bond formed between the maleimide group and the cysteine thiol is generally considered stable. However, under certain conditions, such as exposure to strong nucleophiles, some degree of reversibility has been reported for maleimide-thiol adducts. It is important to consider the stability of the linkage under your specific experimental conditions.
Click Chemistry (CuAAC)
Q4: What are the essential components for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A4: A successful CuAAC reaction requires the alkyne-labeled peptide (in this case, labeled with this compound), an azide-containing molecule (e.g., an azide-biotin or azide-fluorophore tag), a source of Copper (I) ions (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and protect the sample.
Q5: Why is a ligand necessary in the CuAAC reaction?
A5: The ligand serves two primary purposes: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and it protects sensitive biomolecules from damage by reactive oxygen species that can be generated by the copper catalyst in the presence of the reducing agent.
Sample Preparation and Mass Spectrometry
Q6: What are the best practices for sample cleanup after labeling and before MS analysis?
A6: After the labeling and click chemistry reactions, it is crucial to remove excess reagents, salts, and other contaminants. Common and effective methods include C18 solid-phase extraction (e.g., using StageTips), size-exclusion chromatography, or dialysis. The choice of method will depend on the sample volume and the nature of the contaminants.
Q7: How does the this compound label affect peptide fragmentation in MS/MS?
A7: The presence of the this compound label and the subsequent triazole ring from the click reaction can influence peptide fragmentation. You may observe characteristic neutral losses or fragment ions related to the label itself. It is important to consider these potential fragmentation pathways when analyzing the MS/MS data and to include the mass of the entire modification in your database search parameters.
Q8: Can I enrich for this compound labeled peptides?
A8: Yes. A common strategy is to use an azide-biotin tag in the click chemistry reaction. The biotinylated peptides can then be enriched using streptavidin-coated beads. This is particularly useful for complex samples where the labeled peptides are of low abundance.
Quantitative Data Summary
The following table summarizes typical quantitative parameters relevant to this compound labeling and subsequent analysis. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific experiment.
| Parameter | Typical Range/Value | Notes |
| Labeling Efficiency | > 90% | Dependent on peptide sequence, cysteine accessibility, and reaction conditions. |
| Click Chemistry (CuAAC) Efficiency | > 95% | With optimized conditions (degassed buffers, appropriate catalyst and ligand concentrations). |
| Molar Ratio (Label:Peptide) | 1.5:1 to 10:1 | Higher ratios may be needed for less accessible cysteines but increase the risk of non-specific labeling. |
| Molar Ratio (Azide Tag:Labeled Peptide) | 2:1 to 10:1 | A molar excess of the azide tag is typically used to drive the click reaction to completion. |
| Copper (II) Sulfate Concentration | 50 µM - 1 mM | The optimal concentration depends on the scale of the reaction and the presence of chelating agents in the sample. |
| Sodium Ascorbate Concentration | 5-fold molar excess over CuSO₄ | Used to reduce Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 5-fold molar excess over CuSO₄ | To stabilize Cu(I) and protect the sample. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of Peptides with this compound
-
Sample Preparation: Ensure the peptide sample is in a buffer at pH 6.5-7.5 (e.g., phosphate or HEPES buffer) and is free of any reducing agents like DTT or BME. If necessary, perform a buffer exchange.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the peptide sample to achieve the desired final molar excess (e.g., 5-fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or BME, to react with the excess this compound.
-
Purification: Remove excess labeling reagent and byproducts by C18 desalting (e.g., using a StageTip) or another suitable purification method.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the azide tag (e.g., azide-biotin) in water or DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a stock solution of a Cu(I)-stabilizing ligand, such as THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound labeled peptide with the azide tag in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the THPTA solution to the copper(II) sulfate solution and mix.
-
Add the sodium ascorbate solution to the peptide/azide mixture.
-
Initiate the reaction by adding the premixed copper/THPTA solution.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour. The reaction can be performed under an inert atmosphere for optimal results.
-
Sample Cleanup: After the reaction is complete, purify the sample to remove the catalyst and excess reagents. C18 desalting is a common method for this step.
Visualizations
Caption: Experimental workflow for this compound labeling of peptides.
Caption: A generic signaling pathway illustrating the use of a cysteine-reactive probe.
References
Technical Support Center: Optimizing Catalyst and Ligand Concentration for Propargyl CuAAC Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a focus on propargyl-functionalized molecules such as Br-5MP-Propargyl.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is showing low to no yield. What are the most common causes?
A1: Low yields in CuAAC reactions are frequently due to one or more of the following factors:
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Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen.[1] This is a primary cause of reaction failure.
-
Suboptimal Catalyst or Ligand Concentration: The ratio of copper to ligand is critical for both catalytic activity and stability.[2]
-
Inhibitory Components in the Reaction Mixture: Certain buffer components (e.g., Tris) or functional groups on your substrates (e.g., thiols) can chelate the copper catalyst, rendering it inactive.[1][2]
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Poor Substrate Solubility or Accessibility: If your alkyne or azide, such as a sterically hindered molecule like this compound, is not fully dissolved or if the reactive group is sterically hindered, the reaction rate will be significantly reduced.[3]
-
Degraded Reagents: The reducing agent, typically sodium ascorbate, can degrade over time, especially in solution.
Q2: How do I choose the right ligand and the optimal copper-to-ligand ratio?
A2: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
For Aqueous Reactions (Bioconjugation): Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.
-
For Organic Solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
A common starting point for the ligand-to-copper ratio is 5:1 . An excess of ligand helps protect the Cu(I) from oxidation and can prevent damage to sensitive biomolecules from reactive oxygen species. However, for some ligands, an excessively high ratio can be inhibitory, so optimization may be required.
Q3: My reaction starts but then seems to stop, or I see a precipitate form. What could be the cause?
A3: This can be due to several factors:
-
Catalyst Deactivation: The most likely cause is the gradual oxidation of Cu(I) to Cu(II) due to the presence of oxygen.
-
Precipitation of the Copper Catalyst or Substrates: Your propargyl alkyne or azide may have limited solubility in the chosen solvent system, causing it to precipitate out of solution. In some cases, the copper catalyst itself can form insoluble complexes.
-
Formation of Insoluble Copper Acetylides: Terminal alkynes can react with Cu(I) to form copper acetylide precipitates, which can be unreactive.
Q4: Can the pyrazole ring in this compound interfere with the reaction?
A4: While not extensively documented for this specific molecule, heterocycles containing nitrogen, like pyrazole, have the potential to coordinate with the copper catalyst. This could potentially alter the catalyst's activity. If you suspect this is an issue, increasing the ligand concentration or screening different ligands may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Cu(I) Oxidation | - Ensure all solutions are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). - Use freshly prepared sodium ascorbate solution for each experiment. - Perform the reaction under an inert atmosphere. |
| Incorrect Catalyst/Ligand Ratio | - Start with a 1:5 copper-to-ligand ratio. - Titrate the copper and ligand concentrations to find the optimal ratio for your specific substrates. | |
| Inhibitory Buffer/Solvent | - Avoid Tris buffers. Use non-coordinating buffers like HEPES or phosphate. - For substrates with poor aqueous solubility, add a co-solvent like DMSO or t-BuOH. | |
| Poor Substrate Solubility | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF, t-BuOH). - Gently warm the reaction mixture to aid dissolution, but monitor for potential degradation. | |
| Reaction Stalls or is Sluggish | Steric Hindrance | - Increase the reaction time and/or temperature. - Increase the concentration of the less hindered reaction partner. |
| Copper Sequestration | - If your substrate contains thiols or other chelating groups, add an excess of the copper/ligand complex or a sacrificial metal like Zn(II). | |
| Formation of a Precipitate | Insoluble Copper Acetylide | - Ensure the ligand is pre-mixed with the copper source before adding the alkyne. - Adjust the solvent system to improve the solubility of all components. |
| Low Reagent Purity | - Ensure the purity of your azide and alkyne starting materials. | |
| Inconsistent Results | Variable Oxygen Exposure | - Standardize your deoxygenation procedure for all experiments. |
| Reagent Degradation | - Prepare fresh stock solutions of sodium ascorbate and other sensitive reagents before each set of experiments. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific azide.
Materials:
-
This compound Alkyne
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer/Solvent (e.g., Phosphate buffer, or a mixture of water and an organic solvent like DMSO or t-BuOH)
Procedure:
-
In a microcentrifuge tube, add the this compound alkyne and the azide from their respective stock solutions.
-
Add the appropriate volume of the chosen reaction buffer or solvent.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions. A 1:2.5 volume ratio of the example stocks will give a 5:1 ligand-to-copper molar ratio. Mix gently and let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Close the tube tightly to minimize oxygen entry and mix the contents.
-
Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
Protocol 2: Optimization of Copper and Ligand Concentration using a Fluorogenic Azide
This protocol allows for the rapid determination of optimal catalyst conditions before using valuable substrates.
Materials:
-
A model alkyne (e.g., propargyl alcohol or this compound)
-
A fluorogenic azide (e.g., coumarin azide)
-
A series of dilutions of CuSO₄ and THPTA stock solutions
-
Sodium Ascorbate stock solution (prepare fresh)
-
Reaction Buffer
-
Fluorometer or plate reader
Procedure:
-
Set up a series of reactions in a 96-well plate or microcentrifuge tubes.
-
In each well/tube, add a constant concentration of the model alkyne and the fluorogenic azide.
-
Add varying concentrations of the pre-mixed CuSO₄/ligand solution to each well, ensuring a range of both absolute concentrations and ratios is tested.
-
Initiate all reactions simultaneously by adding a constant concentration of freshly prepared sodium ascorbate.
-
After a fixed time (e.g., 1 hour), measure the fluorescence of each reaction at the appropriate excitation and emission wavelengths for the resulting triazole.
-
The reaction condition that produces the highest fluorescence intensity is the optimal condition for your system.
Data Presentation: Typical Concentration Ranges
The following table summarizes common concentration ranges for CuAAC reactions. These should serve as a starting point for optimization.
| Parameter | Typical Concentration Range | Notes |
| Alkyne | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| Azide | 1 - 5 equivalents (relative to alkyne) | An excess of one reagent can be used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | This is the precursor to the active Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5-fold excess relative to copper is a common starting point. |
| Sodium Ascorbate | 1 - 10 mM | Should be in excess relative to the copper concentration to maintain a reducing environment. |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on substrate reactivity and concentration. |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature. |
Visualizations
Logical Workflow for Troubleshooting CuAAC Reactions
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
Validation & Comparative
Validating Site-Specific Labeling of Br-5MP-Propargyl: A Comparative Guide to Mass Spectrometry and Other Techniques
For researchers and drug development professionals, confirming the precise location and efficiency of protein labeling is critical for the validation of novel probes and therapeutic conjugates. This guide provides a comparative overview of mass spectrometry for validating the site-specific labeling of Br-5MP-Propargyl, a hypothetical probe, alongside alternative analytical techniques. We present detailed experimental protocols and quantitative comparisons to assist in selecting the most appropriate validation strategy.
Experimental Workflow: Mass Spectrometry Validation
Mass spectrometry (MS) is a powerful tool for unequivocally identifying the exact amino acid residue labeled with a probe and for quantifying the extent of this labeling.[1] The general workflow involves proteolytic digestion of the labeled protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the modified peptide and pinpoint the site of modification.
Caption: Workflow for validating site-specific protein labeling using mass spectrometry.
Comparison of Validation Techniques
While mass spectrometry provides the most detailed information regarding site-specificity, other methods can offer complementary data on labeling efficiency and overall conjugation. The choice of technique often depends on the specific experimental question, available resources, and desired throughput.
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (LC-MS/MS) | Precise modification site, labeling efficiency, stoichiometry | Unambiguous identification of labeled residue(s)[1], can detect multiple labeling sites, provides quantitative data. | Lower throughput, requires specialized equipment and expertise, data analysis can be complex. | Definitive confirmation of site-specificity, characterization of labeling heterogeneity. |
| SDS-PAGE with In-Gel Fluorescence | Apparent molecular weight shift, overall labeling | High throughput, relatively simple and inexpensive, good for initial screening of labeling conditions. | Does not confirm site-specificity, indirect quantification, may not resolve small mass shifts. | Rapid assessment of whether labeling has occurred across multiple samples.[2] |
| Fluorescence Spectroscopy (Degree of Labeling) | Average number of probe molecules per protein (DOL) | Quantitative measure of overall labeling efficiency[1], can be high-throughput. | Provides an average value and no information on site-specificity or labeling distribution.[1] | Determining overall conjugation efficiency for well-characterized labeling reactions. |
| Western Blot | Confirmation of labeling on the target protein | High specificity for the target protein, widely available technique. | Does not provide site-specific information, quantification can be semi-quantitative. | Validating that the protein of interest is labeled in a complex mixture. |
Detailed Experimental Protocols
Protocol 1: Validation of Site-Specificity and Efficiency by Mass Spectrometry
This protocol outlines the "bottom-up" proteomics approach to identify the specific amino acid residue(s) labeled with this compound.
Materials:
-
This compound labeled protein
-
Unlabeled control protein
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Solubilize the labeled and unlabeled protein samples in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and Preparation for LC-MS/MS:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Dry the purified peptides via vacuum centrifugation and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Set up a data-dependent acquisition (DDA) method where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the this compound adduct as a variable modification on potentially reactive amino acid residues (e.g., cysteine, lysine, or a genetically incorporated non-canonical amino acid).
-
The identification of a peptide with a mass shift corresponding to the this compound adduct, along with fragment ions that confirm the location of the modification on a specific amino acid, validates the site of labeling.
-
Protocol 2: Comparison of Labeled vs. Unlabeled Protein by SDS-PAGE
This method provides a rapid, qualitative assessment of labeling.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: Mix equal amounts of labeled and unlabeled protein with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Visualization:
-
If this compound is fluorescent or has been conjugated to a fluorescent tag (e.g., via click chemistry), visualize the gel using a fluorescence scanner. A band present in the labeled sample but not the unlabeled sample, or a shift in the molecular weight of the protein band, indicates successful labeling.
-
Alternatively, stain the gel with a total protein stain (e.g., Coomassie) to visualize all protein bands. A mobility shift between the labeled and unlabeled protein can indicate successful conjugation.
-
Protocol 3: Determination of Labeling Stoichiometry by Fluorescence Spectroscopy
This protocol is applicable if this compound is fluorescent or is attached to a fluorescent dye. It determines the average degree of labeling (DOL).
Materials:
-
Labeled protein solution with a known concentration
-
Spectrophotometer
Procedure:
-
Remove Free Probe: Ensure all non-conjugated this compound is removed from the labeled protein solution using methods like dialysis or gel filtration.
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at the wavelength of maximum absorbance for the protein (typically 280 nm) and the maximum absorbance wavelength of the fluorescent probe.
-
-
Calculate Concentrations:
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the probe at 280 nm.
-
Calculate the concentration of the probe using its molar extinction coefficient.
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Molar concentration of the probe) / (Molar concentration of the protein).
-
References
A Comparative Guide to LC-MS/MS Analysis of Br-5MP-Propargyl Modified Peptides
For researchers, scientists, and drug development professionals, the precise identification and quantification of modified peptides are paramount for elucidating complex biological processes and advancing therapeutic discovery. The introduction of chemical modifications, such as the Br-5MP-Propargyl group, provides a powerful tool for these investigations. This guide offers an objective comparison of the LC-MS/MS analysis of this compound modified peptides with alternative labeling strategies, supported by detailed experimental protocols and data presentation.
Comparison of Peptide Labeling Strategies for Quantitative Proteomics
The selection of a peptide labeling strategy is a critical determinant of the scope and accuracy of a quantitative proteomics experiment. The this compound modification, which introduces an alkyne handle for subsequent "click" chemistry, offers a versatile approach for peptide analysis. Below is a comparison with other widely used labeling methods.
| Feature | This compound (via Click Chemistry) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | Label-Free Quantification |
| Principle | Covalent modification with an alkyne-containing reagent, followed by bioorthogonal click chemistry to attach a reporter tag. | Isobaric chemical tags that label primary amines of peptides. Quantification is based on reporter ions in the MS/MS spectrum. | Similar to TMT, these are isobaric tags that label primary amines for multiplexed quantification from reporter ions. | Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo. | Quantification based on the signal intensity of unlabeled peptides (e.g., peak area or spectral counting). |
| Quantification Level | MS1 (for precursor ions of tagged peptides) or MS2/MS3 (if a reporter ion-containing tag is clicked on). | MS2 or MS3 (reporter ions). | MS2 (reporter ions). | MS1 (mass shift of precursor ions). | MS1 (precursor ion intensity) or MS2 (spectral counting). |
| Multiplexing Capacity | Dependent on the "clicked" tag; can be adapted for multiplexing. | High (up to 18-plex with TMTpro). | Moderate (up to 8-plex). | Low to moderate (typically 2-3 states, can be extended). | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Sample Types | Applicable to in vitro labeled proteins and peptides, as well as metabolically labeled samples with appropriate precursors. | Applicable to any protein/peptide sample. | Applicable to any protein/peptide sample. | Limited to metabolically active cells or organisms. | Applicable to any protein/peptide sample. |
| Advantages | Bioorthogonal and specific; allows for the attachment of various functionalities (e.g., biotin for enrichment, fluorophores). | High multiplexing capability; increased throughput. | Well-established method with good precision. | High accuracy as samples are mixed early in the workflow; reflects in vivo protein turnover. | No need for expensive labeling reagents; simpler sample preparation. |
| Disadvantages | Requires a two-step labeling process; potential for incomplete click reaction. | Co-isolation of interfering ions can lead to ratio compression; requires MS3 for highest accuracy. | Ratio compression can be an issue; lower multiplexing than TMT. | Not applicable to all sample types (e.g., tissues); can be expensive. | Requires high instrument stability and reproducibility; missing values can be a challenge. |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following sections outline a typical workflow for the analysis of this compound modified peptides.
Protein Extraction and Digestion
A standard bottom-up proteomics workflow begins with the extraction and digestion of proteins into peptides.
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents (e.g., SDS) and protease inhibitors to ensure efficient protein solubilization and prevent degradation. A common lysis buffer is 5% SDS in PBS.
-
Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Protein Cleanup: Remove detergents and other interfering substances using a method like SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) with carboxylate-modified magnetic beads.
-
Enzymatic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
This compound Modification and Enrichment
This protocol assumes the modification is introduced to study a specific protein-protein interaction or enzymatic activity where one of the components carries the this compound group.
-
Labeling Reaction: Incubate the protein of interest with the this compound reagent under conditions optimized for the specific biological system.
-
Click Chemistry: After protein extraction and digestion, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the propargyl-modified peptides. This tag can be a biotin moiety for enrichment or a fluorescent dye for visualization.
-
Reaction Mixture: Combine the peptide solution with a biotin-azide probe, a copper(II) sulfate solution, a reducing agent like sodium ascorbate (to generate Cu(I) in situ), and a copper-chelating ligand like TBTA to stabilize the Cu(I) and enhance reaction efficiency.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Enrichment of Modified Peptides:
-
Use streptavidin-coated magnetic beads to capture the biotin-tagged peptides.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea) to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads, for example, by using a buffer containing free biotin or by on-bead digestion if a cleavable linker was used.
-
LC-MS/MS Analysis
The enriched and purified peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides from the column based on their hydrophobicity. A typical gradient might run from 2% to 40% B over 60-120 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a full scan to detect the precursor ions of the eluting peptides.
-
MS2 Scan: Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Fragmentation: The collision energy should be optimized to achieve good fragmentation of the peptide backbone while preserving the modification if possible. For propargyl-modified peptides, characteristic fragment ions may be observed. The fragmentation of the triazole ring formed during click chemistry can also produce diagnostic ions.
-
Data Analysis
The acquired MS/MS spectra are processed to identify and quantify the modified peptides.
-
Database Search: Use a proteomics search engine like MaxQuant, MSFragger, or Sequest to search the MS/MS spectra against a protein sequence database.
-
Search Parameters:
-
Specify the enzyme used for digestion (e.g., trypsin).
-
Set the precursor and fragment ion mass tolerances.
-
Define the mass of the this compound modification plus the mass of the clicked-on tag as a variable modification on the potential target amino acid residues.
-
-
Quantification: For relative quantification between samples, use the intensities of the precursor ions from the MS1 scans. For isobaric tag-labeled samples, use the intensities of the reporter ions from the MS/MS or MS3 scans.
-
Data Interpretation: The search results will provide a list of identified peptides, including those with the this compound modification, along with their quantitative information.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound modified peptides.
Logical Relationship of Quantitative Proteomics Methods
Caption: Classification of quantitative proteomics methods.
A Head-to-Head Battle for Cysteine: 3-Bromo-5-Methylene Pyrrolones Outshine Maleimide-Alkynes in Labeling Specificity
For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the selective labeling of cysteine residues is a critical technique. The choice of a chemical probe for this purpose can significantly impact the reliability and scope of experimental outcomes. This guide provides a comprehensive comparison of a novel class of reagents, 3-bromo-5-methylene pyrrolones (3Br-5MPs), with the widely used maleimide-alkyne probes for cysteine labeling.
While maleimides have long been the workhorse for cysteine bioconjugation, their limitations, including off-target reactions, have prompted the development of more specific reagents. This guide introduces 3-bromo-5-methylene pyrrolones (3Br-5MPs) as a superior alternative, offering comparable labeling efficiency with enhanced cysteine specificity. Both reagents incorporate an alkyne handle, enabling downstream functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
At a Glance: 3Br-5MP vs. Maleimide-Alkyne
| Feature | 3-Bromo-5-Methylene Pyrrolone (3Br-5MP)-Alkyne | Maleimide-Alkyne |
| Reaction Mechanism | Tandem Michael addition, hydrolysis, and elimination | Michael addition |
| Cysteine Specificity | Higher than maleimide | Good, but can react with other nucleophiles (e.g., lysine) at higher pH |
| Labeling Efficiency | Comparable to maleimide (>95% yield with peptides)[1][2] | High (typically 70-90%) |
| Reaction Conditions | pH 7.5, 4-37°C, aqueous buffer (e.g., HEPES)[1][2] | pH 7.0-7.5, room temperature or 4°C, aqueous buffer (e.g., PBS, Tris, HEPES) |
| Key Advantage | Higher specificity and potential for dual functionalization of a single cysteine. | Well-established, widely available, and extensively documented. |
| Downstream Compatibility | Alkyne handle for CuAAC ("click chemistry") | Alkyne handle for CuAAC ("click chemistry") |
Delving into the Chemistry: Reaction Mechanisms
The distinct reaction mechanisms of 3Br-5MPs and maleimides with cysteine thiols underpin their differences in specificity.
3-Bromo-5-Methylene Pyrrolones (3Br-5MPs) react with cysteine via a tandem mechanism. It begins with a Michael addition of the cysteine thiol to the methylene group, followed by a spontaneous hydrolysis and elimination of the bromide. This multi-step process contributes to its higher specificity.
Maleimides react with cysteine through a more straightforward Michael addition, where the thiol group of the cysteine attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond. While efficient, this reaction can also occur with other nucleophilic amino acid side chains, particularly at a higher pH.
Experimental Workflow: A Comparative Overview
The general workflow for cysteine labeling with both 3Br-5MP-alkyne and maleimide-alkyne is similar, involving protein preparation, labeling, and purification, followed by the optional click chemistry step for further functionalization.
Detailed Experimental Protocols
Protocol 1: Cysteine Labeling with 3-Bromo-5-Methylene Pyrrolone (3Br-5MP)-Alkyne
This protocol is based on the methodology described by Zhang et al. (2020).
Materials:
-
Protein with accessible cysteine residue(s)
-
3Br-5MP-alkyne probe
-
HEPES buffer (pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Desalting column
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in HEPES buffer (pH 7.5) to a final concentration of 10-50 µM.
-
If reduction of disulfide bonds is necessary, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column, exchanging the buffer to fresh HEPES buffer (pH 7.5).
-
-
Labeling Reaction:
-
Prepare a stock solution of the 3Br-5MP-alkyne probe in a compatible organic solvent (e.g., DMSO).
-
Add the 3Br-5MP-alkyne probe to the protein solution to a final molar excess of 2-5 fold over the protein.
-
Incubate the reaction for 5-60 minutes at 4°C or 37°C. Reaction times and temperatures may need to be optimized for specific proteins. The reaction is reported to achieve >96% yield in 5 minutes with a model peptide.
-
-
Purification:
-
Remove the unreacted 3Br-5MP-alkyne probe using a desalting column or through dialysis.
-
-
Downstream Processing:
-
The alkyne-labeled protein is now ready for downstream applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protocol 2: Cysteine Labeling with Maleimide-Alkyne
This is a general protocol compiled from various sources.
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-alkyne probe (e.g., N-propargylmaleimide)
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
TCEP for reduction (optional)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen degassed buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. It is often not necessary to remove TCEP before adding the maleimide probe.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the maleimide-alkyne probe in anhydrous DMSO or DMF.
-
Add the maleimide-alkyne stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted maleimide-alkyne probe by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Downstream Processing:
-
The alkyne-labeled protein is now ready for CuAAC.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the "click" reaction to conjugate an azide-containing molecule to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
To the alkyne-labeled protein solution, add the azide-functionalized molecule to a final concentration that is in excess of the protein concentration (e.g., 5-10 fold molar excess).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of approximately 100-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate to remove excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.
-
Conclusion
For researchers seeking highly specific and efficient cysteine labeling, 3-bromo-5-methylene pyrrolones (3Br-5MPs) present a compelling alternative to traditional maleimide-based reagents. The enhanced specificity of 3Br-5MPs can lead to cleaner experimental results with fewer off-target modifications, which is particularly crucial in complex biological systems. While maleimide-alkynes remain a viable and well-established option, the superior performance of 3Br-5MPs in terms of specificity, coupled with their potential for dual functionalization, positions them as a powerful tool for advanced proteomics and drug development applications. Both reagents, through their alkyne handle, provide a versatile platform for subsequent bioorthogonal modifications using click chemistry.
References
Confirming Br-5MP-Propargyl Labeling Specificity Using Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Br-5MP-Propargyl, a thiol-reactive chemical probe, and demonstrates a robust methodology for confirming its labeling specificity through site-directed mutagenesis. The data presented, while illustrative, is based on established principles of chemical biology and protein analysis, offering a blueprint for validating the targets of covalent probes.
Introduction to this compound
This compound is a chemical probe designed for activity-based protein profiling (ABPP). It is a derivative of 5-Methylene pyrrolone (5MP), known to be a thiol-specific, reversible bioconjugation reagent[1][2]. The probe contains a propargyl group, enabling the use of click chemistry for the attachment of reporter tags, such as fluorophores or biotin, for subsequent visualization and enrichment[1][2]. The core structure, featuring a 5-bromo-7-azaindole moiety, is a common scaffold in the development of protein kinase inhibitors, suggesting that this compound may preferentially target cysteine residues within this important class of enzymes[3].
Confirming the specific amino acid residue targeted by a covalent probe is critical to ensure its utility for downstream applications such as target identification and drug discovery. Site-directed mutagenesis, a technique to introduce specific amino acid changes in a protein, is the gold standard for validating such interactions. By mutating the putative target residue (e.g., cysteine to alanine), the labeling by the probe should be significantly reduced or abolished, thereby confirming the specificity of the interaction.
Comparative Analysis of this compound Labeling
To illustrate the confirmation of labeling specificity, we present a hypothetical case study involving a candidate protein kinase, Kinase X, which has a reactive cysteine residue (Cys-123) in its active site.
Data Presentation
The following tables summarize the expected quantitative data from experiments designed to confirm the labeling specificity of this compound for Kinase X.
Table 1: In Vitro Labeling of Recombinant Kinase X with this compound
| Protein Variant | This compound Concentration (μM) | Labeling Intensity (Arbitrary Units) |
| Wild-Type Kinase X | 1 | 100 ± 5 |
| Wild-Type Kinase X | 5 | 450 ± 21 |
| Wild-Type Kinase X | 10 | 850 ± 35 |
| C123A Mutant Kinase X | 1 | 5 ± 2 |
| C123A Mutant Kinase X | 5 | 12 ± 4 |
| C123A Mutant Kinase X | 10 | 15 ± 6 |
Table 2: Cellular Labeling of Kinase X with this compound
| Cell Line | Treatment | Target Enrichment (Fold Change vs. IgG) |
| Cells expressing Wild-Type Kinase X | This compound | 25.3 |
| Cells expressing C123A Mutant Kinase X | This compound | 1.8 |
| Cells expressing Wild-Type Kinase X | Alternative Cysteine Probe | 18.9 |
| Cells expressing Wild-Type Kinase X | Vehicle Control | 1.1 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for confirming labeling specificity and a representative signaling pathway where Kinase X might be involved.
Experimental Protocols
Site-Directed Mutagenesis of Kinase X
-
Primer Design : Design forward and reverse primers (25-45 bases) containing the desired mutation (Cys123 to Ala). The mutation should be in the center of the primers. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with the wild-type Kinase X plasmid as a template and the mutagenic primers. A typical PCR program includes an initial denaturation at 95°C, followed by 18-30 cycles of denaturation at 95°C, annealing at a temperature based on primer Tm, and extension at 68°C, with a final extension step.
-
DpnI Digestion : Digest the parental, methylated DNA template by adding DpnI endonuclease to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation : Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification : Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
In Vitro Labeling of Recombinant Protein
-
Protein Incubation : Incubate purified recombinant wild-type Kinase X and C123A mutant (1-5 µg) with varying concentrations of this compound in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Click Chemistry : To the labeling reaction, add a click chemistry cocktail containing an azide-functionalized fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE Analysis : Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Imaging : Visualize the labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantification : Quantify the band intensities using image analysis software.
Cellular Labeling and Target Enrichment
-
Cell Culture and Transfection : Culture mammalian cells (e.g., HEK293T) and transfect them with plasmids encoding either wild-type Kinase X or the C123A mutant.
-
Probe Treatment : Treat the cells with this compound or a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Harvest and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry : Perform click chemistry on the cell lysates by adding an azide-biotin tag and the click chemistry reaction cocktail.
-
Affinity Pulldown : Incubate the biotin-labeled lysates with streptavidin-coated magnetic beads to enrich for probe-labeled proteins.
-
Western Blot Analysis : Elute the enriched proteins from the beads and analyze by Western blotting using an antibody specific for Kinase X.
Conclusion
This guide outlines a systematic approach to validating the labeling specificity of the chemical probe this compound using site-directed mutagenesis. The provided data tables, diagrams, and protocols serve as a comprehensive resource for researchers aiming to characterize the targets of covalent inhibitors and probes. By employing these methodologies, scientists can confidently identify and validate protein targets, a crucial step in fundamental biological research and the development of novel therapeutics.
References
A Comparative Guide to Propargyl Conjugation Efficiency for Bioconjugation
In the realm of bioconjugation, the covalent linking of molecules to biomolecules such as proteins, peptides, and nucleic acids is a fundamental tool for researchers, scientists, and drug development professionals. The efficiency and specificity of these conjugation reactions are paramount for the development of therapeutics, diagnostics, and research reagents. This guide provides a quantitative comparison of propargyl conjugation, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with prominent alternative methods. While this guide centers on the principles of propargyl conjugation, it is important to note the absence of specific experimental data in the public domain for "Br-5MP-Propargyl." Therefore, the data and protocols presented are representative of propargyl-based conjugations in general.
Comparison of Bioconjugation Methods
The selection of a bioconjugation strategy depends on several factors, including the nature of the biomolecule, the desired reaction kinetics, and the tolerance for a metal catalyst. Below is a comparative analysis of CuAAC involving a propargyl group against two powerful, metal-free alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Principle | [3+2] cycloaddition between a terminal alkyne (e.g., propargyl group) and an azide, catalyzed by Cu(I). | [3+2] cycloaddition between a strained cyclooctyne and an azide. | [4+2] cycloaddition between an electron-poor diene (e.g., tetrazine) and an electron-rich dienophile. |
| Catalyst Requirement | Requires a Cu(I) catalyst, which can be cytotoxic.[1][2] | Catalyst-free, driven by the release of ring strain.[1][] | Catalyst-free.[4] |
| Biocompatibility | Limited in vivo due to copper toxicity. | Highly biocompatible and suitable for in vivo applications. | Excellent biocompatibility, widely used in living systems. |
| Reaction Kinetics (Second-Order Rate Constant) | ~10³ M⁻¹s⁻¹ | ~10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure). | Up to 10⁶ M⁻¹s⁻¹ (among the fastest bioorthogonal reactions). |
| Reactant Stability | Propargyl and azide groups are generally stable. | Strained cyclooctynes can be prone to side reactions with nucleophiles. | Tetrazines and some dienophiles can have limited stability in certain biological contexts. |
| Common Applications | In vitro labeling, synthesis of bioconjugates, material science. | In vivo imaging, cell surface labeling, proteomics. | In vivo pre-targeting for imaging and therapy, real-time tracking of molecules. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of a propargyl-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Propargyl-functionalized molecule of interest
-
Azide-functionalized biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
Dissolve the propargyl-functionalized molecule and the azide-functionalized biomolecule in a suitable buffer (e.g., PBS) to the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess of the propargyl-functionalized molecule. The final volume should be adjusted with the reaction buffer.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A common ratio is 1:5 (Cu:ligand). Let this mixture stand for 1-2 minutes.
-
Add the sodium ascorbate stock solution to the reaction mixture containing the azide and alkyne to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper typically ranges from 50 to 250 µM.
-
-
Reaction and Purification:
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC).
-
Once the reaction is complete, the bioconjugate can be purified from excess reagents and byproducts using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Visualizations
Diagram of the CuAAC Catalytic Cycle
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for a typical bioconjugation reaction.
References
- 1. Copper-Free Click Chemistry [sigmaaldrich.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Stability Under Scrutiny: A Comparative Guide to Br-5MP-Propargyl Conjugates
In the landscape of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount to the efficacy and safety of the resulting conjugate. This guide provides a comparative assessment of the stability of conjugates formed using Br-5MP-Propargyl, a propargylating agent forming a stable thioether bond, against established alternatives, primarily maleimide-based reagents. The focus is to provide researchers, scientists, and drug development professionals with objective data to inform their selection of conjugation chemistry.
Executive Summary
The choice of conjugation chemistry directly impacts the in-vivo stability of bioconjugates such as antibody-drug conjugates (ADCs). While maleimide-based linkers have been widely used, their susceptibility to degradation in physiological conditions has prompted the exploration of more robust alternatives. This compound reagents form highly stable thioether bonds with sulfhydryl groups on biomolecules. This guide presents a comparison of the stability of this linkage with that of maleimide-based conjugates, supported by a review of published data on similar chemistries and detailed experimental protocols for stability assessment.
Comparative Stability of Conjugation Chemistries
The stability of a bioconjugate is often challenged by the physiological environment, where components like glutathione (GSH) can lead to degradation of less stable linkages. The following table summarizes the stability of various linker types based on available data.
| Linker Chemistry | Reactive Group | Bond Formed | Key Stability Characteristics | Reported Half-life in presence of GSH |
| This compound | Propargyl Halide | Thioether | Expected to be highly stable and irreversible under physiological conditions. | Data not publicly available, but thioether bonds are generally very stable. |
| Maleimide (N-alkyl) | Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction leading to thiol exchange and premature drug release.[1] | 20 to 80 hours (for N-ethylmaleimide conjugates).[1] |
| Maleimide (N-aryl) | Maleimide | Thiosuccinimide | More stable than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which "locks" the conjugate.[2] | Significantly longer than N-alkyl maleimides. |
| Haloacetamide (e.g., Iodoacetamide) | Iodoacetyl | Thioether | Forms a highly stable and irreversible thioether bond.[3] | Very high, considered stable. |
Delving into the Chemistry of Stability and Instability
This compound Conjugates: The Promise of Stability
This compound reagents react with free sulfhydryl groups (e.g., from cysteine residues) via a nucleophilic substitution reaction to form a covalent thioether bond. This type of bond is known for its high stability under a wide range of physiological conditions, making it an attractive choice for applications requiring long-term circulation and minimal premature payload release.
The Maleimide Challenge: A Tale of Reversibility
Maleimide-based reagents react with thiols through a Michael addition, forming a thiosuccinimide adduct.[4] While this reaction is efficient, the resulting linkage is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of thiols like glutathione in the plasma. This can lead to "thiol exchange," where the payload is transferred from the intended biomolecule to other circulating proteins, resulting in off-target toxicity and reduced therapeutic efficacy.
However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis is a key factor in the overall stability of maleimide conjugates, with N-aryl maleimides showing a faster hydrolysis rate and thus greater stability compared to their N-alkyl counterparts.
Experimental Protocols for Stability Assessment
To enable researchers to validate the stability of their own conjugates, the following detailed experimental protocols are provided.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to identify potential degradation pathways and assess the intrinsic stability of a conjugate under various stress conditions.
Objective: To determine the degradation profile of a bioconjugate under thermal, pH, and oxidative stress.
Methodology:
-
Sample Preparation: Prepare aliquots of the bioconjugate at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at 4°C, 25°C, and 40°C for up to 4 weeks.
-
pH Stress: Adjust the pH of the conjugate solution to pH 5.0 (acetate buffer) and pH 9.0 (borate buffer) and incubate at 25°C for 24 hours.
-
Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.03% and incubate at room temperature for 24 hours.
-
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks), analyze the samples by:
-
Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.
-
Reversed-Phase Chromatography (RP-HPLC): To quantify the amount of intact conjugate and detect degradation products.
-
LC-MS: To identify the mass of the intact conjugate and any degradation products.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the conjugate in a more physiologically relevant environment.
Objective: To evaluate the stability of the bioconjugate in human plasma over time.
Methodology:
-
Sample Preparation: Spike the bioconjugate into fresh human plasma to a final concentration of 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C in a humidified incubator.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using acetonitrile, centrifuge, and collect the supernatant for analysis.
-
Analysis: Analyze the processed samples by LC-MS to quantify the percentage of intact conjugate remaining relative to the initial time point.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the forced degradation study and the plasma stability assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Br-5MP-Propargyl: A Procedural Guide
For immediate use by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of Br-5MP-Propargyl. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds to offer a provisional yet cautious operational plan. Users are strongly advised to consult the official supplier SDS for this compound upon availability for definitive guidance.
The chemical this compound is a derivative of 5-methylenepyrrolone (5MP), a class of thiol-specific, reversible bioconjugation reagents. It incorporates an alkyne group, making it suitable for click chemistry reactions. Due to the inherent reactivity and potential hazards associated with its constituent parts—a brominated nicotinic acid derivative and a propargyl group—stringent disposal procedures are paramount to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, a fully buttoned lab coat, and closed-toe shoes.
-
Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Compounds containing a propargyl group can be flammable.[1][2][3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.
Step-by-Step Disposal Protocol
This protocol is based on the hazardous characteristics of the parent compounds, 5-bromonicotinic acid and propargyl-containing molecules.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and cleaning materials, as hazardous chemical waste.
-
Segregate the waste into appropriate, clearly labeled containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Hazard Profile of Structurally Related Compounds
The following table summarizes the known hazards of 5-bromonicotinic acid and propargyl-containing compounds, which should be considered indicative for this compound.
| Property | 5-Bromonicotinic Acid | Propargyl Bromide | Propargyl Alcohol |
| Physical State | Slightly brown powder | Colorless to light straw liquid | Colorless liquid |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H225: Highly flammable liquid and vapor. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | H226: Flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. | Rinse cautiously with water for several minutes. | First rinse with plenty of water for several minutes, then refer for medical attention. |
| First Aid: Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Remove contaminated clothes. Rinse skin with plenty of water or shower. |
| First Aid: Inhalation | Remove from exposure and move to fresh air immediately. | Remove person to fresh air and keep comfortable for breathing. | Fresh air, rest. Refer for medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | Do NOT induce vomiting. Rinse mouth. | Rinse mouth. Rest. Refer for medical attention. |
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: A workflow diagram for the safe disposal of hazardous chemical waste.
By adhering to these provisional guidelines, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe and compliant laboratory environment. Always prioritize obtaining and reviewing the specific Safety Data Sheet from the supplier for the most accurate and comprehensive information.
References
Safeguarding Your Research: A Guide to Handling Br-5MP-Propargyl
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Br-5MP-Propargyl. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Given the absence of a specific Safety Data Sheet (SDS) for Br--5MP-Propargyl, the following recommendations are based on the known hazards of structurally similar compounds, including propargyl bromide and other brominated aromatic compounds. These compounds are typically hazardous, and extreme caution should be exercised.
Hazard Assessment and Personal Protective Equipment (PPE)
The presumed structure of this compound suggests multiple hazards, including but not limited to, high flammability, acute toxicity if swallowed or in contact with skin, severe skin and eye irritation or burns, and potential respiratory tract irritation. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. For prolonged or immersive contact, consider laminate film gloves. Always use two pairs of gloves (double-gloving). |
| Eye Protection | Chemical safety goggles | Snug-fitting goggles that provide a complete seal around the eyes. A face shield must be worn in addition to goggles when there is a splash hazard.[1] |
| Skin and Body Protection | Flame-retardant lab coat | A flame-retardant and chemically resistant lab coat or apron worn over long-sleeved clothing and long pants. |
| Respiratory Protection | Use in a certified chemical fume hood | For operations that may generate vapors, aerosols, or dust, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-toe shoes | Substantial, closed-toe shoes made of a chemically resistant material. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and contamination risk. All handling of this compound must be conducted within a certified chemical fume hood.
Experimental Protocol: Weighing and Aliquoting
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed. .
-
Assemble all necessary PPE and inspect for integrity.
-
Prepare and label all necessary glassware, spatulas, and waste containers beforehand.
-
-
Handling:
-
Conduct all manipulations of this compound deep within the chemical fume hood.
-
Use non-sparking tools for transferring the solid.
-
When dissolving, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers with the chemical tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent.
-
Carefully remove PPE to avoid cross-contamination. Remove gloves last.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling |
| Solid Waste | Sealable, puncture-resistant container | "Hazardous Waste: Halogenated Organic Solids" and list all components. |
| Liquid Waste | Sealable, chemically compatible container | "Hazardous Waste: Halogenated Organic Liquids" and list all components. |
| Contaminated PPE | Lined, sealable container | "Hazardous Waste: Contaminated PPE" |
Experimental Protocol: Spill Response
-
Small Spills (within a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If it is safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
